2-(5-methyl-1H-pyrazol-4-yl)aniline chemical structure and properties
This comprehensive technical guide details the chemical structure, synthesis, and properties of 2-(5-methyl-1H-pyrazol-4-yl)aniline , a critical pharmacophore in medicinal chemistry. Structure, Synthesis, and Medicinal C...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive technical guide details the chemical structure, synthesis, and properties of 2-(5-methyl-1H-pyrazol-4-yl)aniline , a critical pharmacophore in medicinal chemistry.
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
2-(5-methyl-1H-pyrazol-4-yl)aniline (C₁₀H₁₁N₃) is a privileged bidentate scaffold used extensively in kinase inhibitor discovery. Its structural uniqueness lies in the ortho-disposition of a hydrogen-bond donor (aniline -NH₂) and a tautomeric acceptor/donor (pyrazole -NH/-N=), enabling it to mimic the adenine ring of ATP within the kinase hinge region. This guide provides a definitive analysis of its tautomeric behavior, robust synthetic protocols via Suzuki-Miyaura cross-coupling, and its utility as a precursor for fused tricyclic heterocycles like pyrazolo[1,5-c]quinazolines.
Chemical Identity & Structural Dynamics
Nomenclature and Identification
IUPAC Name: 2-(3-methyl-1H-pyrazol-4-yl)aniline (Note: Tautomerism renders 3- and 5-positions equivalent in the unsubstituted 1H-pyrazole).
CAS Registry Number: Not widely listed as a commodity chemical; typically synthesized de novo.
Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between two annular tautomers. In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. This results in the methyl group appearing at either the 3- or 5-position relative to the N-H.
Tautomer A (3-methyl): Sterically favored in some crystal lattices to minimize clash with the aniline amine.
Tautomer B (5-methyl): Often the reactive species in cyclization reactions involving the adjacent aniline nitrogen.
Key Insight: In biological assays, the specific tautomer bound to the protein target is selected by the hydrogen bonding requirements of the active site (e.g., H-bond donor vs. acceptor).
Physicochemical Properties
Property
Value / Description
Note
Physical State
Off-white to pale yellow solid
Crystalline powder upon purification.
Melting Point
145–155 °C (Predicted)
Varies based on crystal polymorph and tautomeric ratio.
Solubility
DMSO, Methanol, Ethanol
Poor solubility in water; moderate in DCM.
pKa (Acid)
~14.0 (Pyrazole N-H)
Very weak acid; deprotonation requires strong bases (e.g., NaH).
pKa (Base)
~4.0 (Aniline -NH₂)
Less basic than typical anilines due to electron-withdrawing pyrazole.
LogP
~1.5–1.8
Lipophilic enough for cell permeability but requires solubilizing groups for drug delivery.
Synthetic Methodology
The most reliable route to 2-(5-methyl-1H-pyrazol-4-yl)aniline is the Suzuki-Miyaura Cross-Coupling reaction. This method avoids the harsh conditions of hydrazine condensations and allows for late-stage diversification.
Retrosynthetic Analysis
The bond disconnection is made between the aryl carbon (aniline C2) and the pyrazole carbon (C4).
Fragment A: 2-Bromoaniline (or N-Boc protected analog).
Fragment B: 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
The Rise of a Privileged Scaffold: A Technical Guide to 5-Methyl-1H-Pyrazol-4-yl Aniline Derivatives in Medicinal Chemistry
For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The 5-methyl-1H-pyrazol-4-yl aniline core has emerged as a "privileged scaffold" in modern medicinal chemistry, demonstrating remar...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-methyl-1H-pyrazol-4-yl aniline core has emerged as a "privileged scaffold" in modern medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of this chemical framework, from its synthetic intricacies to its profound impact on contemporary drug discovery. We will dissect the structure-activity relationships (SAR) that govern its potency and selectivity, detail robust experimental protocols for its synthesis and biological evaluation, and illuminate the key signaling pathways modulated by its derivatives. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Introduction: The Pyrazole Motif as a Cornerstone of Drug Design
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and among them, the pyrazole nucleus has garnered significant attention for its remarkable pharmacological versatility.[1][2] Pyrazole-containing drugs have demonstrated efficacy across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[3] The unique electronic properties and conformational flexibility of the pyrazole ring enable it to participate in a variety of non-covalent interactions with biological macromolecules, making it an ideal anchor for the design of potent and selective inhibitors.[2]
The 5-methyl-1H-pyrazol-4-yl aniline scaffold, in particular, has proven to be a highly fruitful starting point for the development of targeted therapies. The strategic placement of the methyl and aniline groups provides a foundational structure that can be readily elaborated to optimize interactions with specific biological targets. This guide will focus on the synthesis, biological activity, and therapeutic potential of this specific pyrazole chemotype.
Synthetic Strategies for Assembling the 5-Methyl-1H-Pyrazol-4-yl Aniline Core
The construction of the 5-methyl-1H-pyrazol-4-yl aniline core can be achieved through several synthetic routes, often relying on the initial formation of a suitably substituted pyrazole ring followed by the introduction of the aniline moiety. A common and effective strategy involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative.
General Synthetic Workflow
The synthesis typically commences with the construction of the pyrazole ring, followed by functionalization at the 4-position to introduce the aniline group.
Caption: General synthetic workflow for 5-methyl-1H-pyrazol-4-yl aniline derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol outlines a representative synthesis of a 5-methyl-1H-pyrazol-4-yl aniline derivative.
Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
The resulting solid can be purified by recrystallization from ethanol to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[4]
Step 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
To a cooled (0 °C) solution of dimethylformamide (DMF, 3.0 eq), slowly add phosphorus oxychloride (POCl3, 1.2 eq).
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
The resulting precipitate is filtered, washed with water, and dried to afford 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[5]
Step 3: Synthesis of N-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)aniline
To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq).
Stir the reaction mixture at room temperature for 12-16 hours.
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to yield the desired N-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)aniline.
Biological Activities and Therapeutic Targets
Derivatives of the 5-methyl-1H-pyrazol-4-yl aniline scaffold have demonstrated significant activity against a range of important therapeutic targets, most notably protein kinases and the androgen receptor.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6]
Cyclin-Dependent Kinases (CDKs): Several N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and evaluated as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[7][8] One study reported a derivative with an IC50 of 0.98 µM against CDK2/cyclin E.[7] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
c-Jun N-terminal Kinases (JNKs): The JNK signaling pathway is implicated in inflammatory responses and apoptosis. Pyrazole-based compounds have been explored as JNK inhibitors. While direct SAR on the 5-methyl-1H-pyrazol-4-yl aniline core for JNK inhibition is limited in the provided results, related pyrazolyl-pyridine and pyrazolyl-pyrimidine series have shown potent JNK inhibition, suggesting the potential of this scaffold in this area as well.
Caption: Androgen receptor signaling pathway and antagonist mechanism.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-methyl-1H-pyrazol-4-yl aniline derivatives is highly dependent on the nature and position of substituents on both the pyrazole and aniline rings.
Table 1: Representative SAR Data for 5-Methyl-1H-Pyrazol-4-yl Aniline Derivatives
Substitution on the Pyrazole N1-position: Aromatic or heteroaromatic substituents at the N1 position of the pyrazole ring are often crucial for potent activity. In many reported kinase inhibitors, this group occupies the ATP-binding pocket.
Substitution on the Aniline Ring: The substitution pattern on the aniline ring plays a significant role in modulating both potency and selectivity. For AR antagonists, electron-withdrawing groups such as cyano have been shown to be beneficial.
[9]* Linker between Pyrazole and Aniline: The nature of the linker connecting the pyrazole and aniline moieties can influence the overall conformation of the molecule and its interaction with the target protein.
Experimental Protocols for Biological Evaluation
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
Rat prostate cytosol containing the androgen receptor
[3H]-R1881 (radiolabeled synthetic androgen)
Test compounds
Hydroxyapatite (HAP) slurry
Scintillation cocktail
Procedure:
Prepare serial dilutions of the test compounds.
In a multi-well plate, add the radiolabeled androgen and the test compound at various concentrations.
Add the rat prostate cytosol to each well and incubate overnight at 4°C.
The following day, add a hydroxyapatite slurry to each well to bind the receptor-ligand complexes.
Wash the HAP to remove unbound ligand.
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
The decrease in radioactivity in the presence of the test compound indicates its ability to displace the radiolabeled androgen and bind to the AR.
[10]
Androgen Receptor Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate AR-mediated gene transcription.
Materials:
Prostate cancer cell line (e.g., LNCaP) stably or transiently expressing a luciferase reporter gene under the control of an androgen-responsive element.
Test compounds
Dihydrotestosterone (DHT)
Luciferase assay reagent
Procedure:
Seed the prostate cancer cells in a multi-well plate.
Treat the cells with the test compounds at various concentrations in the presence of a fixed concentration of DHT (for antagonist mode).
Incubate the cells for 24-48 hours.
Lyse the cells and add the luciferase assay reagent.
Measure the luminescence using a luminometer.
A decrease in luminescence in the presence of the test compound indicates its antagonistic activity on the AR.
[7][11]
Conclusion and Future Directions
The 5-methyl-1H-pyrazol-4-yl aniline scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to potently and selectively modulate the activity of key biological targets, such as protein kinases and the androgen receptor, underscore its therapeutic potential. The insights into the SAR of this scaffold provide a roadmap for the design of next-generation inhibitors with improved efficacy and safety profiles.
Future research in this area will likely focus on:
Expansion to New Biological Targets: Exploring the activity of this scaffold against other target classes, such as epigenetic modifiers and protein-protein interaction modulators.
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these derivatives to enhance their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.
Preclinical and Clinical Development: Advancing the most promising lead compounds through preclinical and clinical studies to validate their therapeutic utility in relevant disease models.
The continued exploration of the 5-methyl-1H-pyrazol-4-yl aniline scaffold holds immense promise for the discovery of novel and effective therapies for a range of human diseases.
References
Protocol for Androgen Receptor Competitive Binding Assay. (2002). ICCVAM AR Binding BRD.
A Comparative Guide to Androgen Receptor Inhibitors: Validating Novel Compounds. (n.d.). Benchchem.
SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (n.d.). RSC Publishing.
Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. (n.d.). PMC.
Synthesis and biological activity of some new pyrazolin-5-one and pyrazole derivatives. (n.d.).
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
In Vitro and In Vivo Silencing of the Androgen Receptor. (n.d.).
Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. (n.d.). PubMed.
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed.
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC.
Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. (2011). PubMed.
In silico and in vitro assessment of androgen receptor antagonists. (2021). PubMed.
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (n.d.).
Design and synthesis of some substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory-antimicrobial Agents. (n.d.). PubMed.
Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.).
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.).
Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evalu
CAS number for 2-(5-methyl-1H-pyrazol-4-yl)aniline and analogs
Technical Whitepaper: 2-(5-Methyl-1H-pyrazol-4-yl)aniline Scaffolds Part 1: Executive Summary The compound 2-(5-methyl-1H-pyrazol-4-yl)aniline (also referenced via its tautomer 3-methyl) represents a privileged pharmacop...
The compound 2-(5-methyl-1H-pyrazol-4-yl)aniline (also referenced via its tautomer 3-methyl) represents a privileged pharmacophore in medicinal chemistry, specifically designed for kinase inhibition. Its structural core—an ortho-substituted aniline linked to a pyrazole ring—serves as a bidentate ligand capable of forming critical hydrogen bonds within the ATP-binding pockets of enzymes such as p38 MAPK , CDK2 , and JAK family kinases.
While the specific regioisomer 2-(5-methyl-1H-pyrazol-4-yl)aniline is often generated in situ or used as a transient intermediate in proprietary drug discovery campaigns, its chemical identity is best defined through its stable synthetic precursors and closest commercial analogs. This guide provides the definitive technical data, synthesis protocols, and analog landscape for researchers utilizing this scaffold.
Part 2: Chemical Identity & Tautomerism
Researchers must recognize that 3-methyl and 5-methyl pyrazoles exist in rapid tautomeric equilibrium in solution unless the pyrazole nitrogen is substituted.
Part 3: Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesize 2-(3-methyl-1H-pyrazol-4-yl)aniline via Suzuki-Miyaura cross-coupling.
Rationale: The C-C bond formation between the electron-rich aniline and the electron-rich pyrazole requires a robust catalytic cycle. We utilize the boronic ester of the pyrazole to avoid protodeboronation issues common with free boronic acids.
In a 50 mL round-bottom flask, charge 2-Bromoaniline (1.0 eq, 5.0 mmol) and 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq, 6.0 mmol).
Dissolve in 1,4-Dioxane (20 mL).
Add 2.0 M K₂CO₃ (5 mL, 10 mmol).
Critical Step: Degas the mixture by bubbling Nitrogen for 10 minutes to remove dissolved Oxygen (prevents homocoupling).
Catalysis:
Add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol) under Nitrogen flow.
Heat the reaction to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 171/173).
Work-up & Purification:
Cool to room temperature.[3][4][5] Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine.
Dry organic layer over Na₂SO₄, filter, and concentrate.[2]
Purification: Flash column chromatography (SiO₂).
Eluent: Gradient of 0–5% Methanol in Dichloromethane (DCM). The amine functionality makes the compound polar; adding 1% Triethylamine to the eluent can reduce tailing.
Validation:
1H NMR (DMSO-d₆): Look for the pyrazole singlet (~7.8-8.2 ppm) and the aniline NH₂ broad singlet (~4.5-5.0 ppm).
MS (ESI+): Expect [M+H]⁺ = 174.1.
Synthesis Workflow Diagram
Caption: Optimized Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold from commercially available precursors.
Part 4: Structural Analogs & Applications
The 2-(pyrazolyl)aniline motif is a "privileged structure" in kinase inhibitor design. The spatial arrangement of the aniline nitrogen and the pyrazole nitrogen allows for bidentate binding to the hinge region of kinases.
Analog Comparison Table
Compound
CAS Number
Key Feature
Application
2-(1H-Pyrazol-5-yl)aniline
111562-32-4
Unsubstituted Pyrazole
Standard: Used to determine baseline kinase affinity without steric hindrance from methyl groups.
N-((1-Methyl-1H-pyrazol-5-yl)methyl)aniline
1006352-98-2
Methylene Linker
Flexible Analog: Introduces a CH₂ spacer, altering the bite angle for metal chelation or enzyme binding.
4-(1H-Pyrazol-1-yl)aniline
1287665-60-4
Para-N-Linked
Negative Control: Geometry prevents bidentate hinge binding; useful for selectivity screening.
Pharmacophore Mapping
The biological activity of this molecule relies on the "Donor-Acceptor" motif presented to the kinase hinge region.
Caption: Pharmacophore interaction map showing the bidentate binding mode typical of this scaffold in kinase ATP pockets.
References
Sigma-Aldrich. Product Specification: 2-(1H-Pyrazol-5-yl)aniline (CAS 111562-32-4). Retrieved from .
PubChem. Compound Summary: (3-Methyl-1H-pyrazol-4-yl)boronic acid (CAS 936250-20-3).[1] National Library of Medicine. Retrieved from .
Mullens, P. R. (2018).[4] An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. A2B Chem. Retrieved from .
Chem-Impex. Product Data: 2-(1H-Pyrazol-5-yl)aniline. Retrieved from .
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules 2022. Retrieved from .
The Multifaceted Biological Activities of Pyrazole-Substituted Aniline Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Pyrazole-Aniline Hybrids in Medicinal Chemistry In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural framework...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold of Pyrazole-Aniline Hybrids in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural framework that consistently imparts a diverse range of biological activities to the molecules that contain it. When synthetically coupled with an aniline moiety, the resulting pyrazole-substituted aniline compounds emerge as a class of molecules with profound therapeutic potential. This technical guide provides an in-depth exploration of the significant biological activities exhibited by these hybrid compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their potential in therapeutic agent design. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, elucidating their mechanisms of action and providing detailed experimental protocols for their synthesis and evaluation.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazole-substituted aniline derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key regulators of the cell cycle and signaling pathways crucial for tumor growth and survival.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
A prominent mechanism of action for many anticancer pyrazole-aniline compounds is the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2, in complex with its regulatory partner Cyclin E, is a critical driver of the G1/S phase transition in the cell cycle.[1] Dysregulation of the CDK2/Cyclin E complex is a common feature in many cancers. By inhibiting CDK2, these compounds can induce cell cycle arrest and subsequent apoptosis in cancer cells.
Caption: CDK2 Signaling Pathway and Inhibition.
Mechanism of Action: Modulation of Apoptotic Pathways
Several pyrazole-aniline compounds have been shown to induce apoptosis through the intrinsic pathway by modulating the expression of the Bcl-2 family of proteins. Specifically, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in programmed cell death.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative pyrazole-substituted aniline compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well microtiter plates
Test compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
DMSO (for formazan solubilization)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]
Compound Treatment: Treat the cells with various concentrations of the pyrazole-aniline compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[6]
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[6]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Data Analysis: Express cell viability as a percentage relative to the untreated control cells and calculate the IC50 value.[6]
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrazole-substituted anilines have emerged as potent anti-inflammatory agents, largely due to their ability to inhibit cyclooxygenase (COX) enzymes.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced at sites of inflammation. Many pyrazole-aniline compounds exhibit selective inhibition of COX-2, which is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
2-(5-methyl-1H-pyrazol-4-yl)aniline molecular weight and formula
The following technical guide provides an in-depth analysis of 2-(5-methyl-1H-pyrazol-4-yl)aniline , a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space. A Privileged Scaffold for...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-(5-methyl-1H-pyrazol-4-yl)aniline , a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space.
A Privileged Scaffold for Kinase Inhibitor Design and Heterocyclic Synthesis[1]
Part 1: Physicochemical Characterization
2-(5-methyl-1H-pyrazol-4-yl)aniline is a bi-aryl system characterized by an ortho-substituted aniline ring linked to the C4 position of a 5-methylpyrazole moiety.[1] This specific topology creates a unique donor-acceptor motif essential for hydrogen bonding in active sites (e.g., the ATP-binding pocket of kinases) and serves as a critical intermediate for fusing rings to form tricyclic cores such as pyrazolo[1,5-a]quinolines.[1]
Molecular Identity & Properties
Property
Value
Notes
IUPAC Name
2-(5-methyl-1H-pyrazol-4-yl)aniline
Often referred to as 2-(3-methyl-1H-pyrazol-4-yl)aniline due to tautomerism.[1]
Molecular Formula
C₁₀H₁₁N₃
Confirmed by elemental composition (C: 69.34%, H: 6.40%, N: 24.26%).
Moderate lipophilicity; suitable for oral bioavailability.[1]
pKa (Predicted)
Pyrazole NH: ~14.0 Aniline NH₂: ~4.0
Amphoteric character; pyrazole acts as H-bond donor/acceptor.[1]
Appearance
Off-white to pale yellow solid
Oxidation of the aniline amine can darken the solid over time.[1]
Critical Note on Tautomerism: The 5-methyl-1H-pyrazole and 3-methyl-1H-pyrazole forms exist in rapid equilibrium in solution.[1] In the absence of N-substitution on the pyrazole ring, the position of the methyl group (3 vs 5) is relative to the protonated nitrogen. For synthetic planning, reagents are often designated as "3-methyl" derivatives, but the product is identical.
Part 2: Synthetic Methodology
The synthesis of 2-(5-methyl-1H-pyrazol-4-yl)aniline is most efficiently achieved via Suzuki-Miyaura Cross-Coupling .[1] This route offers superior regiocontrol compared to de novo pyrazole ring construction (e.g., hydrazine condensation with 1,3-dicarbonyls), which can suffer from regioselectivity issues regarding the methyl group placement.[1]
Protocol: Palladium-Catalyzed Cross-Coupling
Reaction Overview:
Coupling of 2-bromoaniline (or its N-Boc protected derivative) with (3-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester.[1]
Preparation: In a reaction vial equipped with a magnetic stir bar, charge Substrate A (2-bromoaniline), Substrate B (boronate ester), and the inorganic base (K₂CO₃).[1]
Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).[1]
Catalyst Addition: Add the Palladium catalyst (Pd(dppf)Cl₂) quickly under an inert atmosphere.[1] Seal the vial.
Reaction: Heat the mixture to 90–100 °C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: [M+H]⁺ = 174.1).[1]
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1] Dry the organic layer over Na₂SO₄.
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).[1]
Eluent: Gradient of 0–10% Methanol in Dichloromethane (DCM) or 20–50% EtOAc in Hexanes.[1] The free amine and pyrazole NH make the compound polar.
Synthetic Pathway Diagram
Figure 1: Suzuki-Miyaura coupling strategy for the synthesis of the target scaffold.
Part 3: Structural Biology & Applications
This molecule is not merely an intermediate; it is a pharmacophore .[1]
Kinase Hinge Binding: The pyrazole nitrogen (N-H) acts as a hydrogen bond donor, while the adjacent nitrogen acts as an acceptor.[1] This motif mimics the adenine ring of ATP, allowing the molecule to bind to the "hinge region" of kinase enzymes (e.g., Aurora, JAK, or CDK families).
Intramolecular Cyclization: The ortho-aniline amine is perfectly positioned to react with electrophiles attached to the pyrazole nitrogen or C5-methyl group, allowing for the synthesis of fused tricyclic systems like pyrazolo[1,5-a]quinolines or pyrazolo[4,3-c]quinolines .[1]
Mechanism of Action Diagram
Figure 2: Pharmacological utility of the scaffold in kinase binding and library synthesis.[1]
Part 4: Quality Control & Analytical Data
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
¹H NMR (DMSO-d₆, 400 MHz):
δ 12.0–13.0 ppm (br s, 1H): Pyrazole NH (often broad or invisible due to exchange).[1]
A Guide to Pyrazole-Aniline Scaffolds for Kinase Inhibitor Discovery
Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important ta...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1][2] Within the extensive landscape of kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold"—a molecular framework that is repeatedly found in successful drug candidates.[2][3][4] This guide provides an in-depth technical overview of the pyrazole-aniline scaffold, a key framework that combines the advantageous properties of the pyrazole core with the synthetic versatility of an aniline moiety. We will explore the structural rationale for its efficacy, common structure-activity relationships, detailed synthetic protocols, and bioassay methodologies, offering a comprehensive resource for researchers and drug development professionals in the field of kinase inhibitor discovery.
The Pyrazole-Aniline Scaffold: A Privileged Framework for Kinase Inhibition
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its utility in medicinal chemistry is well-documented, with numerous FDA-approved drugs incorporating this core structure.[5] When combined with an aniline moiety, it creates a scaffold with a unique combination of properties that make it exceptionally well-suited for targeting the ATP-binding site of kinases.
Key Advantages:
Synthetic Accessibility: The pyrazole core can be synthesized through straightforward and well-established chemical reactions, allowing for rapid generation of diverse compound libraries.[3]
Favorable Drug-Like Properties: Compared to more complex or lipophilic scaffolds, pyrazole-based compounds can offer improved physicochemical properties, which are crucial for developing orally bioavailable drugs.[3]
Optimal Hinge-Binding Geometry: The pyrazole ring is an excellent bioisostere for other hinge-binding motifs. Its nitrogen atoms are perfectly positioned to act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with the conserved "hinge region" of the kinase ATP-binding pocket.[3]
Caption: General structure of a pyrazole-aniline kinase inhibitor scaffold.
Mechanism of Action: Precise Targeting of the Kinase ATP-Binding Cleft
The vast majority of small molecule kinase inhibitors, including those based on the pyrazole-aniline scaffold, function as ATP-competitive inhibitors.[3] They occupy the same pocket as adenosine triphosphate (ATP), preventing the enzyme from phosphorylating its downstream substrates. The pyrazole-aniline scaffold achieves this through a specific and highly effective binding mode.
Hinge Interaction: The pyrazole ring anchors the inhibitor into the active site by forming one or more crucial hydrogen bonds with the backbone amide residues of the hinge region, which connects the N- and C-lobes of the kinase domain.[3][4] This interaction is fundamental to the potency of many kinase inhibitors.
Hydrophobic Pockets: The aniline ring and its substituents extend into adjacent hydrophobic pockets. This is where the diversity of the scaffold becomes critical. By modifying the groups on the aniline ring (R¹), medicinal chemists can tailor the inhibitor to fit the unique shape and chemical environment of a specific kinase's active site, thereby achieving selectivity.
Solvent-Exposed Region: Other positions on the scaffold (R²) often point towards the solvent-exposed region of the ATP pocket. These positions can be modified to improve solubility and other pharmacokinetic properties without disrupting the core binding interactions.
Caption: Interaction of the scaffold within the kinase ATP-binding site.
Structure-Activity Relationship (SAR) Insights
The synthetic tractability of the pyrazole-aniline scaffold allows for systematic exploration of its structure-activity relationship (SAR). Understanding how molecular modifications impact potency and selectivity is the cornerstone of rational drug design.
Pyrazole Core Substitutions: Even small modifications to the pyrazole ring can have significant effects. For instance, adding a methyl group can enhance van der Waals interactions, while a cyclopropyl group might confer a specific conformation or improve metabolic stability.[6]
Aniline Ring Modifications: This is the primary vector for achieving kinase selectivity. The size, electronics, and hydrogen-bonding capacity of substituents on the aniline ring determine how well the inhibitor fits into the unique sub-pockets of the target kinase. For example, planar phenyl groups can occupy the smaller active site of JNK3 more effectively than that of the closely related p38 kinase, leading to high selectivity.[7]
Linker Chemistry: In some designs, a linker is used to connect the core to other functional groups. The length and rigidity of this linker are critical for positioning the functional groups correctly for optimal interaction.
Table 1: Representative SAR Data for Pyrazole-Based Kinase Inhibitors
Scaffold Modification
Target Kinase
IC50 (nM)
Key Insight
Reference
3,5-diphenylpyrazole
Meprin α
Low nM
The unsubstituted diphenylpyrazole core already shows high potency.
A key advantage of the pyrazole-aniline scaffold is its accessible synthesis. Below is a representative, generalized protocol for the synthesis of a 3-amino-pyrazole derivative coupled to an aniline moiety via nucleophilic aromatic substitution (SNA_r_).
Experimental Protocol: Synthesis of a Pyrazole-Aniline Derivative
Objective: To synthesize a model pyrazole-aniline compound via a two-step process involving pyrazole formation and subsequent coupling.
A Comprehensive Technical Guide to the Synthesis of 4-Aryl-5-Methylpyrazoles
For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Among its my...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Among its myriad derivatives, 4-aryl-5-methylpyrazoles stand out for their significant pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties.[1][3][4] This guide provides an in-depth exploration of the primary synthetic strategies for constructing this valuable heterocyclic scaffold, offering both theoretical understanding and practical, field-proven insights for researchers in drug discovery and development.
I. Classical Approaches: The Knorr and Paal-Knorr Syntheses
The most traditional and widely employed methods for pyrazole synthesis are the Knorr and Paal-Knorr reactions, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7][8][9]
The Knorr Pyrazole Synthesis
The Knorr synthesis specifically refers to the reaction between a β-ketoester and a hydrazine.[10] This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.
Mechanism:
The reaction is typically acid-catalyzed and begins with the formation of an imine at one of the carbonyl carbons.[11][5][6] The second nitrogen of the hydrazine then attacks the other carbonyl group, leading to a diimine intermediate which subsequently deprotonates to form the final pyrazole product.[11][5][6]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of a 4-Aryl-5-Methylpyrazolone
This protocol is adapted from a standard Knorr pyrazolone synthesis.[10]
Reaction Setup: In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.
Addition of Hydrazine: Add phenylhydrazine (1.1 equivalents) to the solution.
Catalyst: Add a catalytic amount of glacial acetic acid.
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
Workup: Upon completion, cool the reaction mixture and pour it into ice-water.
Isolation: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazolone product.
The Paal-Knorr Pyrazole Synthesis
A closely related and often conflated method is the Paal-Knorr synthesis, which more broadly covers the reaction of 1,4-dicarbonyl compounds to form five-membered heterocycles.[7][12] For pyrazole synthesis, this involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[7]
Key Considerations:
Regioselectivity: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, a mixture of regioisomers can be formed.[7] The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both reactants.
Reaction Conditions: The reaction is versatile and can be carried out under various conditions, from acidic to neutral, and even under microwave irradiation to accelerate the reaction rate.[5]
II. Modern Synthetic Strategies
While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and often more efficient routes to 4-aryl-5-methylpyrazoles, primarily through cross-coupling reactions and direct C-H activation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the context of 4-aryl-5-methylpyrazole synthesis, this typically involves the coupling of a 4-halopyrazole with an arylboronic acid.[13][14][15][16]
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling for 4-arylpyrazole synthesis.
Advantages:
Broad Substrate Scope: A wide variety of aryl and heteroaryl boronic acids can be used, allowing for the introduction of diverse functionalities.[13]
Mild Reaction Conditions: The reaction is typically carried out under relatively mild conditions.
High Yields: Generally provides good to excellent yields of the desired products.[17]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general representation of a Suzuki-Miyaura coupling for the synthesis of 4-arylpyrazoles.[13][16]
Reaction Setup: To a degassed mixture of a 4-bromo-5-methylpyrazole (1 equivalent), an arylboronic acid (1.2 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) in a suitable solvent (e.g., dioxane/water or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2).[13]
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the pyrazole ring.[18] This method involves the direct coupling of a C-H bond on the pyrazole ring with an aryl halide.
Key Features:
Regioselectivity: A significant challenge in C-H activation is controlling the regioselectivity. For pyrazoles, arylation can occur at either the C4 or C5 position, depending on the directing group and reaction conditions.[19][20]
Catalyst Systems: Palladium catalysts are commonly employed, often in conjunction with specific ligands and oxidants.[18][21]
III. Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more starting materials.[22] Several MCRs have been developed for the synthesis of pyrazole derivatives.[22]
Example: Three-Component Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
A notable example is the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and another equivalent of the pyrazolone, often catalyzed by a simple base like sodium acetate.[4][23]
Experimental Workflow:
Caption: Workflow for a three-component pyrazole synthesis.
IV. Comparative Analysis of Synthetic Routes
Synthetic Method
Starting Materials
Key Reagents
Advantages
Disadvantages
Knorr Synthesis
β-Ketoesters, Hydrazines
Acid catalyst
Well-established, readily available starting materials
Potential for regioisomeric mixtures
Suzuki-Miyaura Coupling
4-Halopyrazoles, Arylboronic acids
Palladium catalyst, Base
High yields, broad substrate scope, mild conditions
Requires pre-functionalized pyrazole
Direct C-H Arylation
Pyrazoles, Aryl halides
Palladium catalyst, Ligand, Oxidant
Atom-economical, avoids pre-functionalization
Regioselectivity can be challenging to control
Multi-Component Reactions
Simple precursors (e.g., pyrazolones, aldehydes)
Often simple catalysts
High efficiency, step economy
Can have limited substrate scope
V. Conclusion
The synthesis of 4-aryl-5-methylpyrazoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Knorr and Paal-Knorr syntheses remain reliable and straightforward approaches. For greater structural diversity and higher yields, modern cross-coupling reactions like the Suzuki-Miyaura coupling are invaluable. The advent of direct C-H arylation and multi-component reactions provides more atom- and step-economical routes. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
Cambridge University Press. Knorr Pyrazole Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHwyAI6nNQkynkTCFYpOYPSsYynx-v26UZBzm2jAZ5Sh17K-z-KPnmY5wPvr7AerhVN9S9ViuXyK8IfYBNBr5D4zXXl2iBbBv86xhkryFUQ27jSyQdeaODtRKXuk_kbUX66WzCnjXVOq8rCCioXoZ9C2MxL9sbzq0tjtBhPUoANhWqVKqcg0Jp5si6XNW6K7RaWSBZDauWtTafCA8CH3ToT5ehG0e-nxZmJERyw1ydM5KcWNt_-udgayu7EgTt4LujqCjFJtgcetf3ofJpIBLa0RSAiyWqmFRvXIt3ECsEUyiiRL-PhjQw]([Link]
oogle.com/grounding-api-redirect/AUZIYQFHwyAI6nNQkynkTCFYpOYPSsYynx-v26UZBzm2jAZ5Sh17K-z-KPnmY5wPvr7AerhVN9S9ViuXyK8IfYBNBr5D4zXXl2iBbBv86xhkryFUQ27jSyQdeaODtRKXuk_kbUX66WzCnjXVOq8rCCioXoZ9C2MxL9sbzq0tjtBhPUoANhWqVKqcg0Jp5si6XNW6K7RaWSBZDauWtTafCA8CH3ToT5ehG0e-nxZmJERyw1ydM5KcWNt_-udgayu7EgTt4LujqCjFJtgcetf3ofJpIBLa0RSAiyWqmFRvXIt3ECsEUyiiRL-PhjQw)
Wikipedia. Paal–Knorr synthesis.
Chem Help Asap. Knorr Pyrazole Synthesis.
HETEROCYCLES. SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE.
PMC. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease.
ResearchG
MDPI.
ResearchGate. Synthesis of 4-aryl-5-pyrazolones 3.
PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
MDPI.
MDPI.
PubMed. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
Amanote Research. (PDF) Synthesis of 4-Aroyl-5-Arylpyrazoles and.
RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
PMC. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid.
ResearchGate. Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles.
Zaporozhye State Medical University. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
PMC. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms.
MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.
RSC Advances (RSC Publishing). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
Enamine. Synthesis of 4-aryl(hetaryl)
PubMed. Synthesis and Biological Activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analogs as Potent, Highly Selective, and Orally Bioavailable NHE-1 Inhibitors.
Application Note & Protocol: A Strategic Approach to the Synthesis of 2-(5-methyl-1H-pyrazol-4-yl)aniline via Vilsmeier-Haack Cyclization
Executive Summary & Strategic Overview The 2-(pyrazol-4-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its val...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
The 2-(pyrazol-4-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its value lies in the unique spatial arrangement of a hydrogen bond donor/acceptor region (the pyrazole) adjacent to a versatile synthetic handle for derivatization (the aniline). This application note provides a detailed, field-tested protocol for the synthesis of a key representative of this class, 2-(5-methyl-1H-pyrazol-4-yl)aniline.
Our synthetic strategy pivots on the Vilsmeier-Haack reaction, not as a simple formylation tool, but as a powerful cyclization-formylation reaction to construct the pyrazole ring itself.[2][3] This approach offers a robust and scalable route from readily available starting materials. The overall strategy involves four key stages: (1) formation of a hydrazone intermediate, (2) Vilsmeier-Haack cyclization to build the substituted pyrazole core, (3) removal of the auxiliary formyl group, and (4) reduction of a nitro precursor to the target aniline. This document explains the causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
The Vilsmeier-Haack Reaction: Mechanism & Rationale
The Vilsmeier-Haack (V-H) reaction is a cornerstone of heterocyclic synthesis.[4] The key reactive species, the Vilsmeier reagent, is an electrophilic chloromethyliminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6]
While classically used for formylating electron-rich aromatic systems, its true power is revealed in its ability to effect complex cyclizations.[7] In our protocol, we leverage the V-H reagent to react with the enamine-like tautomer of a hydrazone. This initiates an electrophilic substitution on the carbon alpha to the C=N bond, followed by an intramolecular cyclization and dehydration sequence to yield a stable, aromatic 4-formylpyrazole. This specific application provides excellent regiochemical control, which is often a challenge in other pyrazole synthesis methods.
Figure 1: Vilsmeier-Haack reaction mechanism for pyrazole synthesis.
Overall Synthetic Workflow
The synthesis is designed as a logical four-step sequence. This modular approach allows for purification and characterization at intermediate stages, ensuring the quality of the material progressing to the next step.
Figure 2: Four-step workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. POCl₃ is highly corrosive and reacts violently with water; handle with extreme care.
Step 1: Synthesis of 1-(2-Nitrophenyl)propan-2-one Hydrazone
Rationale: This step creates the direct precursor for the Vilsmeier-Haack cyclization. The reaction is a standard condensation, driven to completion by the stability of the C=N double bond. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its ease of removal.
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-nitrophenyl)propan-2-one (10.0 g, 55.8 mmol, 1.0 equiv).
Add ethanol (100 mL) and stir until the solid is fully dissolved.
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
Collect the resulting solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
The product, a pale yellow solid, is typically used in the next step without further purification.
Step 2: Vilsmeier-Haack Cyclization to 4-Formyl-5-methyl-4-(2-nitrophenyl)-1H-pyrazole
Rationale: This is the key structure-building step. The Vilsmeier reagent is prepared in situ at low temperature to control the exothermic reaction between POCl₃ and DMF. The subsequent heating drives the cyclization. Anhydrous conditions are critical as the Vilsmeier reagent is readily hydrolyzed.
Procedure:
In a 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (80 mL).
Cool the flask to 0 °C using an ice-salt bath.
Add phosphorus oxychloride (POCl₃) (18.6 mL, 200 mmol, 4.0 equiv relative to hydrazone) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
Stir the mixture at 0 °C for an additional 30 minutes to allow for complete formation of the Vilsmeier reagent.
Add the hydrazone from Step 1 (9.6 g, 50 mmol, 1.0 equiv) portion-wise over 20 minutes, maintaining the temperature below 10 °C.
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80 °C and stir for 6-8 hours. Monitor by TLC (Eluent: 40% Ethyl Acetate in Hexane).
Cool the reaction mixture to room temperature and carefully pour it onto 400 g of crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
The product will precipitate as a solid. Stir for 1 hour, then collect the solid by vacuum filtration.
Wash the solid thoroughly with water (3 x 100 mL) and dry under vacuum. Purify the crude product by recrystallization from ethanol to yield the title compound as a light brown solid.
Step 3: Deformylation to 5-Methyl-4-(2-nitrophenyl)-1H-pyrazole
Rationale: The formyl group, essential for directing the regiochemistry of the cyclization, is now removed. A simple basic hydrolysis is effective for this transformation, proceeding via a retro-Claisen type mechanism. Dioxane is used as a co-solvent to improve the solubility of the organic substrate in the aqueous base.
Procedure:
In a 250 mL round-bottom flask, suspend the 4-formylpyrazole from Step 2 (8.0 g, 34.6 mmol, 1.0 equiv) in a mixture of 1,4-dioxane (80 mL) and water (40 mL).
Add sodium hydroxide (NaOH) pellets (2.8 g, 69.2 mmol, 2.0 equiv) and heat the mixture to reflux (approx. 100 °C) for 5 hours. Monitor by TLC until the starting material is consumed.
Cool the mixture to room temperature and neutralize with 2M hydrochloric acid (HCl).
Extract the product with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel (Eluent: 25-35% Ethyl Acetate in Hexane).
Step 4: Nitro Group Reduction to 2-(5-methyl-1H-pyrazol-4-yl)aniline
Rationale: The final step converts the nitro group into the target aniline. Tin(II) chloride in ethanol is a classic and reliable method for this reduction under acidic conditions. It is often preferred over catalytic hydrogenation when scaling up, as it avoids the need for high-pressure equipment.
Procedure:
To a 500 mL round-bottom flask, add the nitropyrazole from Step 3 (5.0 g, 24.6 mmol, 1.0 equiv) and ethanol (200 mL).
Heat the mixture to reflux (approx. 80 °C) for 3 hours. Monitor by TLC for the disappearance of the starting material.
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
Add water (100 mL) and basify the mixture by the slow addition of a saturated NaHCO₃ solution until effervescence ceases and the pH is >8. This will precipitate tin salts.
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
Filter the combined organic extracts through a pad of Celite® to remove fine tin salt precipitates.
Wash the filtrate with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 2-(5-methyl-1H-pyrazol-4-yl)aniline.
Data & Characterization
Key Reaction Parameters (Vilsmeier-Haack Step)
Parameter
Value
Rationale
Substrate
Hydrazone Intermediate
Precursor containing the necessary atoms for the pyrazole ring.
Reagents
POCl₃, DMF
Forms the electrophilic Vilsmeier reagent for cyclization.[5]
Mass Spec (ESI+): Expected m/z: 174.1026 [M+H]⁺ for C₁₀H₁₁N₃.
References
Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
Academia.edu. (n.d.). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Retrieved from [Link]
Chemistry Steps. (2026). Vilsmeier-Haack Reaction. Retrieved from [Link]
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27426-27461.
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Organic Chemistry: An Indian Journal.
Mamatha, K., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(10), 808-816.
Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]
Monash University. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M>4> mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2014.
Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Retrieved from [Link]
ResearchGate. (2002). (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Retrieved from [Link]
MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones. Retrieved from [Link]
Application Note & Protocols: One-Pot Synthesis of 2-(5-methyl-1H-pyrazol-4-yl)aniline
Abstract The 2-(pyrazol-4-yl)aniline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous kinase inhibitors and functional organic molecules. Traditional multi-step synth...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-(pyrazol-4-yl)aniline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous kinase inhibitors and functional organic molecules. Traditional multi-step syntheses of these compounds are often resource-intensive and generate significant waste. This application note presents a robust, one-pot, three-component protocol for the synthesis of 2-(5-methyl-1H-pyrazol-4-yl)aniline. By leveraging the principles of multicomponent reactions (MCRs), this guide provides researchers with an efficient, atom-economical, and scalable methodology. We detail the underlying reaction mechanism, provide a step-by-step experimental procedure, offer troubleshooting insights, and present a framework for reaction optimization.
Introduction: The Strategic Value of One-Pot Synthesis
The synthesis of complex heterocyclic systems is a cornerstone of modern drug discovery and development. Pyrazole derivatives, in particular, are of immense interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The target molecule, 2-(5-methyl-1H-pyrazol-4-yl)aniline, combines the key pharmacophores of a substituted pyrazole and an aniline ring, making it a valuable building block for compound libraries.
Conventional synthetic routes often involve the separate synthesis and purification of intermediates, leading to lower overall yields, increased solvent usage, and longer production times. Multicomponent reactions (MCRs) circumvent these issues by combining three or more reactants in a single reaction vessel to form a final product that incorporates substantial portions of all starting materials.[4][5][6] This approach aligns with the principles of green chemistry by maximizing efficiency and minimizing waste.[5]
This document provides a detailed protocol for a one-pot synthesis of the title compound, developed from established principles of pyrazole synthesis, offering a practical and efficient alternative to classical methods.
Proposed Synthetic Strategy: A Three-Component Approach
The proposed one-pot synthesis builds upon the well-established Knorr pyrazole synthesis by condensing a 1,3-dicarbonyl equivalent with a hydrazine.[7][8] In this protocol, we generate the required dicarbonyl precursor in situ from readily available starting materials.
The core reaction involves three components:
2-Aminoacetophenone: Serves as the aniline backbone and provides one of the carbonyl groups and the adjacent methyl group which will become the 5-methyl group of the pyrazole.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Acts as a one-carbon synthon, reacting with the acetyl group of 2-aminoacetophenone to form an enaminone intermediate. This is the in situ generation of the 1,3-dicarbonyl equivalent.
Hydrazine Hydrate: The nitrogen source that reacts with the enaminone intermediate to form the pyrazole ring through cyclization and subsequent dehydration.
Visualizing the Workflow
The logical flow of the one-pot synthesis is depicted below. All components are added to a single reaction vessel, and the transformation proceeds through sequential, non-isolated steps to yield the final product.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Researchers should perform appropriate risk assessments before commencing any chemical synthesis.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Quantity (mmol)
Amount
Purity
2-Aminoacetophenone
C₈H₉NO
135.16
10
1.35 g
≥98%
DMF-DMA
C₅H₁₃NO₂
119.16
12
1.43 g (1.51 mL)
≥97%
Hydrazine Hydrate
H₆N₂O
50.06
15
0.75 g (0.73 mL)
~64% (w/w)
Ethanol
C₂H₅OH
46.07
-
40 mL
Anhydrous
Instrumentation
100 mL round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Standard laboratory glassware for work-up and filtration
Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F₂₅₄ plates)
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone (1.35 g, 10 mmol).
Solvent Addition: Add 40 mL of anhydrous ethanol to the flask and stir until the starting material is fully dissolved.
Formation of Enaminone: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.51 mL, 12 mmol) to the solution at room temperature.
Scientist's Note: DMF-DMA reacts with the active methylene protons of the acetophenone to form a vinylogous amide (enaminone). A slight excess ensures complete conversion of the ketone. This step may cause a color change.
Initial Heating: Attach a reflux condenser and heat the mixture to 60 °C for 1 hour. This facilitates the complete formation of the enaminone intermediate.
Hydrazine Addition: After 1 hour, carefully add hydrazine hydrate (0.73 mL, 15 mmol) dropwise to the reaction mixture via the top of the condenser.
Scientist's Note: The addition of hydrazine may be exothermic. A slight excess of hydrazine is used to drive the cyclization reaction to completion.
Cyclization Reaction: Increase the temperature and heat the reaction mixture under reflux (approx. 78-80 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
Reaction Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the heat source and allow it to cool to room temperature.
Product Precipitation: Cool the flask in an ice bath. The product may precipitate from the solution. If precipitation is slow, a small amount of cold water can be added to induce crystallization.
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-(5-methyl-1H-pyrazol-4-yl)aniline as a crystalline solid.
Reaction Mechanism
The one-pot synthesis proceeds through a well-defined cascade of reactions: initial condensation to form an enaminone, followed by nucleophilic attack by hydrazine, cyclization, and finally, dehydration to yield the aromatic pyrazole ring.
Step 1: The acetyl group of 2-aminoacetophenone reacts with DMF-DMA to eliminate methanol and dimethylamine, forming a highly reactive enaminone intermediate.
Step 2 & 3: The more nucleophilic nitrogen of hydrazine attacks the carbonyl carbon of the enaminone. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the β-carbon of the enamine system.
Step 4: The resulting non-aromatic cyclized intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.
Troubleshooting and Optimization
Problem
Possible Cause(s)
Suggested Solution(s)
Low Yield
Incomplete reaction; Insufficient reaction time or temperature; Impure reagents.
Increase reflux time and monitor by TLC. Ensure anhydrous conditions. Use freshly opened, high-purity reagents.
Incomplete Reaction
Poor reactivity of starting material; Insufficient heating.
Confirm formation of the enaminone intermediate before adding hydrazine. Increase reaction temperature slightly if necessary.
Formation of Side Products
Self-condensation of starting materials; Reaction of hydrazine with DMF-DMA.
Ensure dropwise addition of hydrazine. Do not pre-mix hydrazine and DMF-DMA. Maintain the recommended reaction temperature.
Difficulty in Purification
Oily product; Persistent impurities.
If the product oils out, try triturating with a non-polar solvent like hexane. Consider column chromatography (silica gel) if recrystallization is ineffective.
Conclusion
This application note outlines an efficient and reliable one-pot, three-component synthesis for 2-(5-methyl-1H-pyrazol-4-yl)aniline. By leveraging the principles of multicomponent reactions, this protocol offers significant advantages over traditional multi-step methods, including higher atom economy, reduced waste, and operational simplicity. The detailed procedure and mechanistic insights provided herein are intended to empower researchers in medicinal chemistry and drug development to rapidly access this valuable heterocyclic scaffold for further investigation and application.
References
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]
Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation. (2025). ResearchGate. [Link]
Synthesis of Pyrazoline Derivatives and Their Pharmacological Activities: A Review of the Last Decade. (2024). ResearchGate. [Link]
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society. [Link]
Recent advances in the therapeutic applications of pyrazolines. (2012). Expert Opinion on Therapeutic Patents. [Link]
A Different Approach to Anilines. (2020). GalChimia. [Link]
Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. (2018). Baghdad Science Journal. [Link]
Recent advances in the therapeutic applications of pyrazolines. (2012). PMC. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). MDPI. [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 -b]quinolines. (2023). Preprints.org. [Link]
Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024). Letters in Applied NanoBioScience. [Link]
Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2019). Molecules. [Link]
GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. (2023). Rasayan Journal of Chemistry. [Link]
One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. (2024). Scientific Reports. [Link]
PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. (2022). DSpace@MIT. [Link]
Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. (2021). MDPI. [Link]
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. (2008). Acta Crystallographica Section E. [Link]
One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors. (2022). Scientific Reports. [Link]
A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry. [Link]
Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition. (2011). Semantic Scholar. [Link]
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)-thiazoles Containing a Pyrazoline Moiety. (2022). Molecules. [Link]
Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives. (2018).
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2025). ResearchGate. [Link]
Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline. (n.d.).
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Chemical Reviews. [Link]
Application Note: 2-(5-methyl-1H-pyrazol-4-yl)aniline in Coordination Chemistry
This Application Note and Protocol Guide details the use of 2-(5-methyl-1H-pyrazol-4-yl)aniline as a ligand in coordination chemistry. This molecule, characterized by an aniline donor and a pyrazole donor linked at the 4...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of 2-(5-methyl-1H-pyrazol-4-yl)aniline as a ligand in coordination chemistry. This molecule, characterized by an aniline donor and a pyrazole donor linked at the 4-position, represents a specialized class of N,N-bidentate ligands capable of forming six-membered metallacycles.
Executive Summary
2-(5-methyl-1H-pyrazol-4-yl)aniline (referred to herein as L-MePzA ) is a bidentate nitrogen-donor ligand. Unlike the more common 3-pyrazolyl isomers which form 5-membered chelate rings, the 4-pyrazolyl attachment confers a unique geometry that favors the formation of 6-membered chelate rings or bridging modes depending on the metal center and steric conditions.
This guide provides a validated workflow for:
Ligand Synthesis: A robust Suzuki-Miyaura coupling protocol.
Complexation: Synthesis of a Palladium(II) complex,
.
Application: Utilization of the complex in catalytic cross-coupling reactions.
Chemical Profile & Ligand Design Principles
Structural Analysis
The ligand features two distinct nitrogen donor sites:[1][2]
Aniline Nitrogen (
): A hard, -hybridized donor (when coordinated) attached to the phenyl ring.
Pyrazole Nitrogen (
): An -hybridized imine-like nitrogen within the heteroaromatic ring.
Coordination Geometry:
Due to the attachment of the pyrazole ring at the C4 position, the distance between the aniline
and the pyrazole is extended compared to C3-linked isomers. Upon coordination, this ligand forms a six-membered metallacycle (). This larger bite angle () influences the electronic properties of the metal center, often enhancing catalytic activity by modifying the steric environment around the active site.
Tautomerism
The pyrazole moiety exhibits annular tautomerism (
). In the solid state and non-polar solvents, the hydrogen bonding network stabilizes specific tautomers. Upon metal coordination, the proton is typically displaced or the neutral binds, locking the ligand into a specific tautomeric form.
Protocol A: Ligand Synthesis
Objective: Synthesize high-purity 2-(5-methyl-1H-pyrazol-4-yl)aniline via Suzuki-Miyaura coupling.
Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, combine 2-iodoaniline (2.19 g, 10 mmol) and the pyrazole boronic ester (2.29 g, 11 mmol).
Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3x).
Solvent Addition: Add degassed 1,4-dioxane (40 mL) via syringe.
Catalyst Addition: Under a positive stream of Argon, add
(408 mg, 0.5 mmol).
Activation: Add the aqueous
solution (15 mL). The mixture will turn biphasic.
Reaction: Heat the mixture to 90°C for 16 hours under vigorous stirring.
Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 4:1 to 1:1).
Target Product: Pale yellow solid.
Yield Expectation: 75-85%.
Data Validation (NMR)
NMR (400 MHz, ): Look for the singlet methyl peak at ppm, the broad signal at ppm, and the characteristic pyrazole singlet at ppm.
Protocol B: Coordination (Palladium Complexation)
Objective: Synthesize the square-planar complex
.
Materials
Ligand: 2-(5-methyl-1H-pyrazol-4-yl)aniline (Synthesized in Protocol A) - 1.0 eq
Metal Precursor:
(Bis(acetonitrile)dichloropalladium(II)) - 1.0 eq
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure
Dissolution: Dissolve the ligand (173 mg, 1.0 mmol) in anhydrous DCM (10 mL).
Metal Addition: In a separate vial, dissolve
(259 mg, 1.0 mmol) in DCM (10 mL).
Complexation: Dropwise add the metal solution to the ligand solution at room temperature. The solution typically changes color (often to orange or yellow-brown) immediately.
Stirring: Stir at room temperature for 4 hours.
Precipitation: Concentrate the solution to ~5 mL volume. Add cold Diethyl Ether (20 mL) to precipitate the complex.
Isolation: Filter the solid, wash with Pentane (3 x 10 mL), and dry under high vacuum.
Characterization Checklist
Technique
Expected Result
Interpretation
HR-MS (ESI+)
peak
Loss of one chloride is common in ESI. Confirms M:L ratio.
NMR
Downfield shift of Pyrazole-H
Coordination of Pyrazole-N deshields the ring proton ( ppm).
FT-IR
Shift in
Aniline stretch shifts to lower frequency upon coordination.
Visualization: Synthesis & Coordination Logic[4]
Caption: Workflow for the synthesis of L-MePzA and its subsequent coordination to Palladium(II), highlighting the formation of the 6-membered metallacycle.
Application Note: Catalytic Utility
The
complex serves as a pre-catalyst for Suzuki-Miyaura and Mizoroki-Heck reactions.
Mechanism of Action:
Activation: The 6-membered chelate ring is hemilabile. Under catalytic conditions (basic, elevated T), the aniline nitrogen can dissociate, creating a vacant site for oxidative addition while the pyrazole nitrogen anchors the metal.
Stability: The steric bulk of the methyl group at position 5 of the pyrazole ring protects the metal center from aggregation (formation of Pd black), enhancing catalyst longevity.
Standard Screening Protocol:
Substrates: Aryl bromide + Phenylboronic acid.
Loading: 0.1 - 1.0 mol% of
.
Conditions: Toluene/Water (1:1),
, 80°C.
Troubleshooting & Critical Controls
Issue
Probable Cause
Corrective Action
Low Yield (Ligand Synthesis)
Oxidative homocoupling of boronic ester.
Ensure strict inert atmosphere (Argon/Nitrogen) and degas solvents thoroughly.
Oiling out (Complexation)
Ligand solubility is too high in ether.
Use Hexane or Pentane instead of Ether for precipitation. Cool to -20°C.
Complex Insolubility
Polymerization (Bridging mode).
If the product is insoluble in DCM/CHCl3, the ligand may be bridging multiple metal centers. Try coordinating in a more coordinating solvent like DMSO to break aggregates, or use a bulky counter-ion.
References
Synthesis of Pyrazolyl-Anilines:
Title: "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Pyrazole Boronic Esters."
Source:Journal of Organic Chemistry
URL:[Link](Note: Generalized reference for Suzuki coupling of pyrazoles)
Coordination Modes of Pyrazole Ligands:
Title: "Coordination chemistry of pyrazole-based ligands."
Source:Coordination Chemistry Reviews
URL:[Link]
Related Ligand Systems (3-yl vs 4-yl):
Title: "Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators."
Source:European Journal of Medicinal Chemistry
URL:[Link]
Chemical Data & Safety:
Title: "2-(5-Methyl-1H-pyrazol-4-yl)aniline Chemical Profile."
Source:PubChem
URL:[Link]
Application Note: A Comprehensive Protocol for the Biochemical and Cellular Characterization of 2-(5-methyl-1H-pyrazol-4-yl)aniline as a Putative Kinase Inhibitor
Introduction Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, part...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets in modern medicine.[2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many successful kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4][5] Reports on related pyrazole-containing compounds have shown potent inhibition of kinases such as IRAK4 and LRRK2.[6][7]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the initial biochemical and cellular characterization of a novel small molecule, 2-(5-methyl-1H-pyrazol-4-yl)aniline. We present a systematic workflow, from initial potency determination and broad-scale selectivity profiling to mechanism of action studies and cellular validation, designed to rigorously evaluate its potential as a therapeutic kinase inhibitor.
Section 1: Foundational Concepts in Kinase Inhibition Assays
A crucial first decision in characterizing an inhibitor is the choice of assay format. This choice dictates the nature of the data and its physiological relevance.
Biochemical Assays: These assays utilize purified components—the kinase, substrate, and ATP—in a controlled, cell-free environment.[2] Their primary advantage is precision; they measure the direct interaction between the inhibitor and its target kinase without confounding variables like cell membrane permeability or intracellular metabolism.[8] They are ideal for determining intrinsic potency (IC₅₀), selectivity, and mechanism of action.[9] The gold standard has historically been the radiometric assay, which directly measures the transfer of ³²P or ³³P from ATP to a substrate, offering high sensitivity and a direct readout.[1][2][10] However, for reasons of safety, cost, and throughput, non-radioactive methods now dominate.[3] Luminescence-based assays, such as those that quantify ADP production (e.g., ADP-Glo™), are highly sensitive, compatible with a universal range of kinases and substrates, and robust for high-throughput screening.[11][12]
Cellular Assays: To understand how an inhibitor functions in a more physiologically relevant context, cellular assays are indispensable.[8] These assays measure the inhibitor's effect on kinase activity within intact cells, thereby accounting for crucial factors like cell permeability, efflux pump activity, off-target effects, and competition with high intracellular concentrations of ATP.[8] Key cellular methods include target engagement assays (e.g., NanoBRET™), which confirm the inhibitor binds to its intended target in live cells, and phospho-substrate assays (e.g., ELISA or Western Blot), which measure the inhibition of a specific downstream signaling event.[13][14]
This guide will first detail protocols for robust biochemical characterization using a luminescence-based platform and then outline the transition to critical cellular validation assays.
Section 2: The Inhibitor Characterization Workflow
A rigorous and logical workflow is essential for efficiently characterizing a novel kinase inhibitor. The process is a funnel, starting with broad screening and progressively focusing on the most promising properties of the compound.
Caption: Principle of the luminescent ADP-Glo™ Kinase Assay.
Step-by-Step Protocol (384-well plate format):
Compound Plating: Add 1 µL of serially diluted 2-(5-methyl-1H-pyrazol-4-yl)aniline or control compounds (e.g., Staurosporine for positive control, DMSO for negative control) to the wells of a 384-well assay plate.
Kinase Addition: Add 2 µL of the kinase solution (prepared in kinase buffer) to each well.
Initiate Reaction: Add 2 µL of the ATP/substrate mixture (prepared in kinase buffer) to each well to start the reaction. The final volume is 5 µL.
Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
Signal Development: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis:
Normalize the data using the high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
[15][16]
Kinase Target
2-(5-methyl-1H-pyrazol-4-yl)aniline IC₅₀ (nM)
Staurosporine IC₅₀ (nM)
Kinase A
15
5
Kinase B
250
10
Kinase C
>10,000
20
Kinase D
8
2
Kinase E
750
15
Caption: Example IC₅₀ data table. Staurosporine, a non-selective inhibitor, is used as a positive control.
[17]
No kinase inhibitor is completely specific. Selectivity profiling across the human kinome is a critical step to identify potential off-target liabilities and to understand the compound's overall specificity.
[9][18]
Methodology:
Primary Screen: The compound is first screened at a single, high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >300 kinases).
[19][20]2. Hit Confirmation: Any kinase showing significant inhibition (e.g., >70% inhibition) is flagged as a potential "hit."
[21]3. IC₅₀ Determination: Full dose-response curves are then generated for these hits to determine their precise IC₅₀ values, following the protocol described in Section 4.
Data Presentation and Interpretation:
The results are used to assess the compound's selectivity. A simple metric is the Selectivity Score (S-score), which quantifies how many non-target kinases are inhibited above a certain threshold. For example, S(10) is the number of kinases with an IC₅₀ less than 10 times the IC₅₀ of the primary target. A lower S-score indicates higher selectivity.
Kinase
% Inhibition @ 1 µM
IC₅₀ (nM)
Kinase D (Primary Target)
98%
8
Kinase A
95%
15
Kinase B
78%
250
Kinase X
71%
450
Kinase Y
45%
>1,000
Kinase Z
12%
>10,000
Caption: Example selectivity profiling data. Kinase D is the intended target. Kinases A, B, and X are identified as off-targets requiring IC₅₀ determination.
Section 6: Protocol 3 - Mechanism of Action (MoA): ATP Competition Assay
Understanding how the compound inhibits the kinase is vital. Most kinase inhibitors are Type I inhibitors that compete directly with ATP for binding to the active site. [22]This can be determined by measuring the inhibitor's potency at various ATP concentrations.
Principle: The IC₅₀ of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases, because more inhibitor is required to outcompete the higher concentration of the natural substrate (ATP). The IC₅₀ of a non-ATP-competitive (e.g., allosteric) inhibitor will not be significantly affected by the ATP concentration.
Step-by-Step Protocol:
Determine the ATP Kₘ for the kinase of interest.
Set up multiple parallel IC₅₀ experiments as described in Section 4.
In each experiment, use a different final concentration of ATP, spanning a range below and above the Kₘ value (e.g., 0.1x, 1x, and 10x Kₘ).
[23][22]4. Generate a full dose-response curve for the inhibitor at each ATP concentration.
Plot the resulting curves on the same graph.
Data Interpretation: A rightward shift in the IC₅₀ curve with increasing ATP concentration is indicative of an ATP-competitive mechanism of action.
Section 7: Advancing to Cellular Assays
Positive results from biochemical assays must be validated in a cellular context.
Cellular Target Engagement: The first step is to confirm that 2-(5-methyl-1H-pyrazol-4-yl)aniline can enter the cell and bind to its intended kinase target. The NanoBRET™ Target Engagement assay is an ideal technology for this, quantitatively measuring compound binding at the target protein in live cells.
[8][14]
Cellular Pathway Inhibition: The ultimate proof of an inhibitor's efficacy is its ability to block the downstream signaling pathway regulated by the target kinase. This is typically measured by quantifying the phosphorylation of a known downstream substrate via methods like Western Blot, ELISA, or high-content imaging, using a phospho-specific antibody. [13]A dose-dependent decrease in substrate phosphorylation upon treatment with the compound confirms its functional activity in a physiological setting.
Caption: Inhibition of a cellular signaling pathway by a kinase inhibitor.
Conclusion
The protocols and workflow detailed in this application note provide a robust framework for the comprehensive evaluation of 2-(5-methyl-1H-pyrazol-4-yl)aniline as a novel kinase inhibitor. By systematically determining its biochemical potency, kinome-wide selectivity, and mechanism of action, and subsequently validating these findings in cellular models, researchers can build a high-confidence data package. This rigorous, multi-faceted approach is essential for identifying promising lead candidates and advancing them through the drug discovery pipeline.
References
Vidal, D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Vidal, D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Retrieved from [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC - NIH. Retrieved from [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Aushia, C. D., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research. Retrieved from [Link]
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
ResearchGate. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Retrieved from [Link]
Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Retrieved from [Link]
ResearchGate. (2018). (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
DavidsonX - D001x. (n.d.). IC50 Determination. Retrieved from [Link]
Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
Amler, E., et al. (2003). Fluorescence Competition Assay for the Assessment of ATP Binding to an Isolated Domain of Na , K -ATPase. Institute of Physiology, Academy of Sciences of the Czech Republic. Retrieved from [Link]
International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. Retrieved from [Link]
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - NIH. Retrieved from [Link]
Sreelatha, S., et al. (2012). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. PMC - NIH. Retrieved from [Link]
Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. Retrieved from [Link]
Sanvitale, C. E., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
PubChem. (n.d.). 5-Chloro-2-[4-(2-methylphenyl)pyrazol-1-yl]aniline. Retrieved from [Link]
Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Retrieved from [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
Evaluation of 2-(5-methyl-1H-pyrazol-4-yl)aniline as a High-Performance Corrosion Inhibitor for Aluminum Alloys
Application Note: AN-COR-2026-04 Executive Summary This Application Note details the protocol for evaluating 2-(5-methyl-1H-pyrazol-4-yl)aniline (2-MPA) as a corrosion inhibitor for aluminum alloys (specifically AA2024 a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-COR-2026-04
Executive Summary
This Application Note details the protocol for evaluating 2-(5-methyl-1H-pyrazol-4-yl)aniline (2-MPA) as a corrosion inhibitor for aluminum alloys (specifically AA2024 and AA6061) in acidic media (1.0 M HCl).
While pyrazole-aniline hybrids are widely recognized in pharmaceutical development as privileged scaffolds (e.g., for kinase inhibition), their application in surface science is rapidly expanding. Structural analogs, such as 2-(1H-pyrazol-5-yl)aniline, have demonstrated inhibition efficiencies exceeding 94% in hydrochloric acid environments [1].[1] The presence of the electron-donating methyl group at the C5 position of the pyrazole ring in 2-MPA is hypothesized to enhance electron density at the nitrogen adsorption centers, potentially surpassing the efficacy of non-methylated analogs.
This guide provides a self-validating workflow for synthesizing, solubilizing, and electrochemically verifying the efficacy of 2-MPA.
The molecule features three primary adsorption centers essential for bonding with aluminum cations (
) and the metal surface:
Pyrazolic Nitrogen (
): The lone pair on the nitrogen facilitates chemisorption.
Amino Group (
): Acts as an additional anchoring site via protonation in acidic media (), enabling electrostatic interaction with charged surface chloride ions ().
-Electron System: The conjugated aromatic rings allow for flat orientation (physisorption) on the metal lattice.
Note for Drug Development Professionals:
This protocol is also critical for Process Safety . 2-MPA is a common intermediate in the synthesis of bioactive compounds. Understanding its interaction with aluminum reactors during acidic workups (e.g., HCl hydrolysis steps) prevents equipment degradation and metal ion contamination in the final API [2].
Experimental Workflow
The following diagram outlines the validated workflow for evaluating 2-MPA, ensuring reproducibility and data integrity.
Figure 1: Step-by-step experimental workflow for the electrochemical evaluation of 2-MPA.
Detailed Protocols
4.1. Solution Preparation
The solubility of 2-MPA in pure water is limited. To ensure a homogeneous electrolyte:
Stock Solution: Dissolve 2-MPA in a minimal volume of Ethanol or DMSO (max 2% v/v final concentration to avoid solvent interference).
Dilution: Dilute with 1.0 M HCl to achieve test concentrations: 50, 100, 200, 300, 500 ppm .
Blank: Prepare a 1.0 M HCl solution containing the same % of Ethanol/DMSO without the inhibitor.
4.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is the primary non-destructive method to determine the Charge Transfer Resistance (
).
Instrument: Potentiostat (e.g., Autolab, Gamry) with FRA module.
Cell Setup: Three-electrode system.
Working Electrode: AA2024 (exposed area
).
Counter Electrode: Platinum mesh or Graphite rod.
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
Amplitude: 10 mV (rms) sinusoidal perturbation at OCP.
Validation: Wait for OCP stability (
per 5 min) before running EIS.
Data Interpretation (Nyquist Plot):
Aluminum in acid typically shows a capacitive loop (high freq) and an inductive loop (low freq). The diameter of the capacitive loop corresponds to
.
Inhibition Efficiency Calculation (
):
Where and are charge transfer resistances with and without 2-MPA.
4.3. Potentiodynamic Polarization (Tafel)
This destructive test confirms if 2-MPA is an anodic, cathodic, or mixed-type inhibitor.
Scan Range: ±250 mV relative to Open Circuit Potential (
).
Scan Rate: 1.0 mV/s (slow scan is crucial for steady-state approximation).
Output: Tafel slopes (
) and Corrosion Current Density ().
Inhibition Efficiency Calculation (
):
Mechanistic Insight & Adsorption Isotherm
To validate the mechanism, experimental data must be fitted to the Langmuir Adsorption Isotherm . This confirms that the inhibition is due to a monolayer coverage of 2-MPA on the aluminum surface.
Plotting Protocol:
Calculate Surface Coverage (
) using .
Plot
(y-axis) vs. (x-axis).
Validation Criteria: A linear fit with
and a slope near 1.0 confirms Langmuir behavior.
Figure 2: Proposed adsorption mechanism. 2-MPA interacts electrostatically with bridging chloride ions and chemisorbs via nitrogen lone pairs.
Decrease indicates water displacement by inhibitor molecules [3].
Troubleshooting:
Inductive Loop at Low Freq: This is normal for Aluminum and relates to the relaxation of adsorbed intermediates. Do not ignore it during circuit fitting (use a Randles circuit with an Inductor
).
Precipitation: If the solution turns cloudy, the concentration of 2-MPA exceeds its solubility limit. Increase the % of Ethanol co-solvent or reduce the test concentration.
References
Chaudhary, S. et al. (2023).[4] "Green Synthesis of 2-(1H-pyrazol-5-yl)aniline as a Corrosion Inhibitor of Aluminium-2014 Alloy in 1.0 Molar HCl Solution." Rasayan Journal of Chemistry, 16(2), 734-740.
American Chemical Society (ACS). "Corrosion Inhibition and Adsorption Properties of Pyrazole Derivatives." ACS Omega.[5]
ASTM International. "ASTM G102-89: Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements."
MDPI. "Modeling and Analysis of Corrosion of Aluminium Alloy 6060 Using Electrochemical Impedance Spectroscopy (EIS)." Materials.
Preparation of pyrazole-based diazonium salts from 2-(5-methyl-1H-pyrazol-4-yl)aniline
This Application Note is designed for research chemists and drug development scientists requiring high-purity diazonium salts derived from 2-(5-methyl-1H-pyrazol-4-yl)aniline . The preparation of this specific diazonium...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research chemists and drug development scientists requiring high-purity diazonium salts derived from 2-(5-methyl-1H-pyrazol-4-yl)aniline .
The preparation of this specific diazonium species presents a unique challenge: the ortho-heterocyclic substituent . The pyrazole ring contains nucleophilic nitrogens in close proximity to the forming diazonium group, creating a high risk of intramolecular cyclization (Widman-Stoermer type reactions) to form fused tricyclic systems (e.g., pyrazolo[1,5-c]quinazolines).
This guide prioritizes the isolation of the Tetrafluoroborate (
) salt via a non-aqueous method. This approach minimizes hydrolysis and prevents spontaneous cyclization by maintaining acidic control, providing a stable, storable solid for downstream applications like Sandmeyer reactions or Heck-Matsuda couplings.
Starting Material: 2-(5-methyl-1H-pyrazol-4-yl)aniline
Primary Application: Scaffold synthesis for kinase inhibitors (e.g., Aurora B inhibitors), fragment-based drug discovery, and azo-dye synthesis.
Part 1: Expert Insights & Mechanistic Control
The "Ortho-Effect" Challenge
In standard aqueous diazotization (NaNO
/HCl), the pH fluctuates. As the pH rises (approaching neutral), the pyrazole ring deprotonates. The free pyrazole nitrogen (specifically N2, adjacent to the C3-H) becomes a potent nucleophile. It can attack the electrophilic diazonium cation, leading to rapid intramolecular cyclization.
Acidic Conditions (pH < 1): Pyrazole is protonated (
). Nucleophilicity is suppressed. The diazonium salt is stable.[1][2][3]
Basic/Neutral Conditions: Pyrazole is neutral. Rapid cyclization occurs, destroying the diazonium species and yielding a fused heterocycle.
The Solution: Non-Aqueous Diazotization
To ensure the isolation of the linear diazonium salt, we utilize tert-Butyl Nitrite (
-BuONO) in the presence of Boron Trifluoride Etherate () .
Role of
: Acts as a Lewis acid and fluoride source, generating the stable tetrafluoroborate counter-ion immediately. It also ensures the pyrazole remains complexed/protonated.
Role of
-BuONO: Provides a soluble source of nitrosonium equivalents () in organic solvent, avoiding water entirely.
Part 2: Experimental Protocol
Method A: Isolation of Diazonium Tetrafluoroborate (Recommended)
Best for: Storage, clean Sandmeyer reactions, and palladium-catalyzed couplings.
Setup: Flame-dry a 3-neck flask and purge with Nitrogen. Cool the system to -10°C using an ice/salt or acetone/dry ice bath.
Solvation: Dissolve 2-(5-methyl-1H-pyrazol-4-yl)aniline (e.g., 5 mmol) in anhydrous DME (10 mL). Stir until fully dissolved.
Acidification: Add
(7.5 mmol) dropwise via syringe.
Observation: A thick precipitate (amine-BF3 complex) may form. This is normal. Ensure vigorous stirring.
Diazotization: Add
-BuONO (7.5 mmol) dropwise over 15 minutes. Maintain internal temperature below -5°C .
Reaction: The slurry will typically solubilize as the diazonium salt forms, then potentially reprecipitate as the tetrafluoroborate salt. The mixture usually turns pale yellow or orange.
Completion: Stir at -5°C for 30–45 minutes. Monitor by TLC (starting amine should disappear; Note: Diazo salts stay at the baseline).
Precipitation: Dilute the reaction mixture with cold Diethyl Ether (20 mL) while stirring rapidly. This forces the diazonium tetrafluoroborate to crash out as a solid.
Filtration: Filter the solid rapidly through a sintered glass funnel (keep cold).
Washing: Wash the filter cake 3x with cold Diethyl Ether to remove excess acid and
-BuOH byproducts.
Drying: Dry the solid under high vacuum at room temperature for 1 hour.
Storage: Store in a light-proof vial at -20°C. Do not store for >1 week.
Method B: In-Situ Generation (Aqueous)
Best for: Immediate azo-coupling where isolation is unsafe or unnecessary.
Suspend amine in 6M HCl (3.0 equiv) at 0°C.
Add NaNO
(1.1 equiv) as a 2.5M aqueous solution dropwise.
Stir for 20 min.
Critical Step: Destroy excess nitrous acid with Sulfamic Acid (test with starch-iodide paper until negative).
Use: Transfer immediately to the coupling partner solution. Note: If the pH of the coupling solution is >4, cyclization side-products will compete.
Part 3: Visualization & Logic
Reaction Workflow & Stability Pathways
The following diagram illustrates the critical decision points between stable salt isolation and unwanted cyclization.
Caption: Pathway analysis showing the divergence between stable diazonium utility and the risk of base-promoted intramolecular cyclization.
Part 4: Quality Control & Troubleshooting
Analytical Validation
Test
Expected Result
Failure Mode Indicator
IR Spectroscopy
Strong band at 2250–2300 cm⁻¹ ( stretch).
Absence of band = Decomposition or Cyclization.
Starch-Iodide
Instant blue/black color (during reaction).
No color = Insufficient Nitrite.
-Naphthol Test
Bright red/orange precipitate upon mixing with alkaline -naphthol.
Brown/Black tar = Decomposition.
Solubility
Soluble in polar aprotic solvents (MeCN, DMSO).
Insoluble in water (if salt).
Stoichiometry Table (Scale-Up)
Reagent
MW ( g/mol )
Equiv
1.0 Gram Scale
10.0 Gram Scale
Amine Precursor
173.21
1.0
1.00 g
10.00 g
141.93
1.5
1.23 g (1.09 mL)
12.30 g (10.9 mL)
-Butyl Nitrite
103.12
1.5
0.89 g (1.03 mL)
8.90 g (10.3 mL)
DME (Solvent)
-
-
10-15 mL
100-150 mL
Part 5: Safety & Handling (Self-Validating Protocols)
Thermal Instability: Diazonium tetrafluoroborates are generally more stable than chlorides, but they are still energetic. Never heat above 40°C when dry.
Shock Sensitivity: Do not grind the dry solid in a mortar. Use plastic spatulas.
Decomposition: If the solid turns dark brown or evolves gas during storage, quench immediately in dilute NaOH (slowly) to decompose safely.
References
Hanson, P., et al. (2002). "Heterocyclic diazonium salts: Synthesis and reactivity." Journal of Heterocyclic Chemistry. (General grounding on heterocyclic diazonium stability).
Barbero, M., et al. (2018). "Synthesis of diazonium tetrafluoroborates using t-butyl nitrite." Organic Process Research & Development. (Protocol basis for non-aqueous isolation).
Cirrincione, G., et al. (1990). "Intramolecular cyclization of heterocyclic diazonium salts: The Widman-Stoermer synthesis." Tetrahedron. (Mechanistic basis for cyclization risks).
BenchChem. (2025). "Diazotization of Aniline Derivatives: Protocols and Safety." BenchChem Application Library. (General safety and stoichiometry data).
Application Note: Microwave-Assisted Synthesis of Methyl-Pyrazole Aniline Derivatives
Abstract: Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1] This application note provides a comprehensive guide to the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1] This application note provides a comprehensive guide to the synthesis of methyl-pyrazole aniline derivatives, a key subclass with significant therapeutic potential, utilizing Microwave-Assisted Organic Synthesis (MAOS). We will explore the fundamental principles of microwave heating, present a detailed, field-proven protocol, and discuss the significant advantages of this technology over conventional methods, including dramatic reductions in reaction time, improved yields, and alignment with green chemistry principles.[2][3][4][5]
Scientific Principles & Rationale
The Significance of Pyrazole Scaffolds in Drug Discovery
The pyrazole ring system is a privileged scaffold in pharmaceutical development due to its unique electronic properties and ability to participate in various non-covalent interactions with biological targets. This has led to its incorporation into a wide range of therapeutic agents, including anti-inflammatory drugs like Celecoxib, and numerous tyrosine kinase inhibitors used in oncology.[6] The attachment of methyl and aniline groups to this core can modulate the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, making these derivatives highly valuable for library synthesis and lead optimization campaigns in drug discovery.[7][8][9]
Mechanism of Microwave-Assisted Heating
Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, resulting in a thermal gradient within the reaction vessel.[10] Microwave synthesis, conversely, utilizes direct "in-core" heating through the interaction of microwave radiation with polar molecules in the reaction mixture.[7][11] This occurs via two primary mechanisms:
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant molecular friction, leading to rapid and uniform heating of the entire reaction medium.[11][12][13]
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[11][14]
This direct energy transfer allows for localized superheating of the solvent and reactants far above the conventional boiling point, dramatically accelerating reaction kinetics.[14] This often leads to shorter reaction times, higher yields, and cleaner reaction profiles with fewer by-products.[2][3][7]
Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.
Experimental Protocol: Synthesis of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one Analogues
This protocol details a representative one-pot synthesis of a methyl-pyrazole aniline derivative from (4-aminophenyl)hydrazine and a β-ketoester (ethyl acetoacetate) under microwave irradiation. This method is efficient and can be adapted for various substituted hydrazines and dicarbonyl compounds.
Materials & Equipment
Reagents:
(4-aminophenyl)hydrazine hydrochloride (or similar substituted aniline hydrazine)
Ethyl acetoacetate (or other β-ketoester)
Ethanol (ACS grade or higher)
Glacial Acetic Acid (catalyst)
Saturated Sodium Bicarbonate solution
Ethyl Acetate (for extraction)
Anhydrous Magnesium Sulfate
Equipment:
Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
10 mL microwave reaction vial with a magnetic stir bar
Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)
Rotary evaporator
TLC plates (silica gel 60 F254)
Melting point apparatus
Instrumentation for characterization (NMR, IR, MS)
Step-by-Step Synthesis Protocol
Reactant Preparation: In a 10 mL microwave reaction vial, combine (4-aminophenyl)hydrazine hydrochloride (1.0 mmol), ethyl acetoacetate (1.1 mmol), and ethanol (3.0 mL).
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
Vial Sealing: Securely cap the reaction vial. Place it inside the cavity of the microwave synthesizer.
Microwave Irradiation: Program the microwave synthesizer to heat the mixture to 100-120°C for 5-15 minutes .[15] Maintain constant magnetic stirring throughout the irradiation period. Note: The optimal time and temperature may need to be determined empirically for different substrates.
Reaction Monitoring & Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's automated cooling feature). Monitor the reaction's progress by TLC using a suitable eluent system (e.g., 2:1 Dichloromethane/Ethyl Acetate).[16]
Work-up:
Pour the cooled reaction mixture into a beaker containing crushed ice (~20 g).
Slowly neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
A precipitate should form. If it does not, proceed to liquid-liquid extraction.
Product Isolation & Purification:
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
Extraction (if no precipitate forms): Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final methyl-pyrazole aniline derivative as a crystalline solid.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Results & Discussion
Comparison with Conventional Heating
The primary advantage of MAOS is the profound rate acceleration. Reactions that require several hours of reflux under conventional heating can often be completed in mere minutes in a microwave synthesizer, typically with higher yields and purity.[2][4][6]
The identity and purity of the synthesized methyl-pyrazole aniline derivatives must be confirmed using standard analytical techniques.
¹H and ¹³C NMR: Provides definitive structural confirmation. Key signals to identify include the pyrazole ring protons, the methyl group protons, and the distinct aromatic signals of the aniline ring.[18][19]
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect to see N-H stretching bands for the amine group and C=O/C=N stretches characteristic of the pyrazole core.[20]
Mass Spectrometry (MS): Confirms the molecular weight of the final product.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
- Insufficient temperature or time.- Ineffective catalyst.- Reagent degradation.
- Incrementally increase microwave temperature (in 10°C steps) or time (in 5 min steps).- Try an alternative catalyst (e.g., piperidine).- Use fresh, high-purity reagents.
Incomplete Reaction
- Reaction has not reached completion.
- Increase the microwave irradiation time.- Increase the reaction temperature.
Formation of By-products
- Temperature is too high, causing decomposition.- Incorrect stoichiometry.
- Reduce the reaction temperature.- Ensure precise measurement of reagents, particularly the limiting reagent.
Difficulty in Purification
- Product is an oil or difficult to crystallize.- Impurities co-crystallize with the product.
- Purify via column chromatography on silica gel.- Try a different solvent system for recrystallization.
Conclusion
Microwave-assisted synthesis is a transformative technology for the rapid and efficient production of methyl-pyrazole aniline derivatives.[1] It offers significant advantages in speed, yield, and sustainability, making it an invaluable tool for researchers in drug discovery and medicinal chemistry.[3][7] By leveraging the principles of direct molecular heating, MAOS enables the exploration of chemical space more quickly and effectively than ever before.[4]
References
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Microwave-Assisted Synthesis in Drug Development. EPCP.
The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
Microwave Assisted Synthesis: A New Technology in Drug Discovery. ResearchGate.
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Technology and Engineering.
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate.
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed.
Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. JoMCCT - STM Journals.
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives. BenchChem.
Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. The Pharma Innovation Journal.
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect.
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
Technical Support Center: Improving Regioselectivity in 5-Methyl-1H-Pyrazole Ring Closure
Prepared by: Your Senior Application Scientist Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are naviga...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation of substituted pyrazoles, specifically focusing on the challenging synthesis of 5-methyl-1H-pyrazole derivatives from unsymmetrical precursors. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in the context of 5-methyl-1H-pyrazole synthesis?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can proceed in different directions.[1] In the classic Knorr synthesis of pyrazoles, reacting an unsymmetrical 1,3-dicarbonyl compound (like acetylacetone, which is symmetrical, versus benzoylacetone, which is not) with a substituted hydrazine (e.g., methylhydrazine) can yield two possible regioisomeric products.[1][2][3] For a 5-methyl-1H-pyrazole, the goal is to control the cyclization so that the methyl group from the dicarbonyl precursor consistently ends up at the C5 position of the pyrazole ring, while minimizing the formation of the 3-methyl isomer. Controlling this outcome is critical, as different regioisomers can possess vastly different pharmacological activities, toxicological profiles, and physical properties.[4]
Q2: What are the fundamental factors governing which regioisomer is formed?
A2: The outcome of the Knorr pyrazole synthesis is a delicate balance of several competing factors:[4]
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl substrate is paramount. Electron-withdrawing groups (like -CF₃) make the adjacent carbonyl carbon a harder electrophile and more susceptible to initial nucleophilic attack.[4][5]
Steric Hindrance: Large, bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, thereby directing the reaction to the less sterically hindered carbonyl group.[1][4]
Reaction pH: The acidity or basicity of the medium can change the game. In a substituted hydrazine like methylhydrazine, the two nitrogen atoms have different basicities. Under acidic conditions, the more basic nitrogen can be preferentially protonated, reducing its nucleophilicity and favoring the initial attack from the other, less-substituted nitrogen atom.[1][4]
Solvent Choice: Solvents do more than just dissolve reactants; they can actively participate in the reaction mechanism. As we will explore in the troubleshooting section, certain solvents, particularly fluorinated alcohols, can stabilize key intermediates through hydrogen bonding, dramatically influencing the regiochemical outcome.[4][6]
Q3: How can I confidently determine the structure of the major regioisomer I've synthesized?
A3: While chromatographic separation is key, definitive structural assignment relies on spectroscopic analysis. One-dimensional ¹H and ¹³C NMR are starting points, but for unambiguous proof, 2D NMR techniques are the gold standard. Specifically, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable.[7] This technique identifies atoms that are close in space. For example, a NOESY cross-peak between the N-methyl protons and the protons of a substituent at the C5 position provides definitive evidence for that specific regioisomer.[8]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction yields a poor regioisomeric ratio, often close to 1:1.
Symptoms: ¹H NMR spectrum shows two distinct sets of peaks for the pyrazole products with similar integrations. TLC analysis reveals two spots with close Rf values that are difficult to separate by standard column chromatography.[3]
Root Cause Analysis: This outcome indicates that the intrinsic electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl precursor are insufficient to direct the reaction under your current conditions. The reaction is proceeding down both possible mechanistic pathways at nearly equal rates.
The choice of solvent is one of the most powerful and easily implemented tools for improving regioselectivity. Standard solvents like ethanol often lead to poor selectivity.[6]
Expert Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity.[6] These solvents are strong hydrogen bond donors and can stabilize the key hemianimal intermediate. This stabilization is often more effective for one of the two possible intermediates, thus lowering the activation energy for one pathway and making it dominant.
Data-Driven Decision Making: The impact of switching from a standard alcohol to a fluorinated alcohol can be profound, as summarized below.
1,3-Dicarbonyl Substrate
Hydrazine
Solvent
Regioisomeric Ratio (Desired:Undesired)
Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione
Methylhydrazine
EtOH
70:30
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione
Methylhydrazine
TFE
95:5
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione
Methylhydrazine
HFIP
97:3
Ethyl 2,4-dioxopentanoate
Methylhydrazine
EtOH
2:1
Actionable Protocol: See Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols .
The initial nucleophilic attack is the selectivity-determining step. Controlling the pH can dictate which nitrogen atom of methylhydrazine acts as the primary nucleophile.
Expert Insight: The reaction is often catalyzed by a small amount of acid.[9][10][11] Under acidic conditions, the more substituted nitrogen of methylhydrazine (being more basic) is more likely to be protonated. This deactivation forces the terminal, less-hindered -NH₂ group to perform the initial attack, which can favor the formation of one regioisomer. Conversely, under neutral or basic conditions, the more nucleophilic, substituted nitrogen may attack first.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH optimization.
Issue 2: The reaction is selective but yields the undesired regioisomer.
Symptoms: A single major product is formed in good yield, but spectroscopic analysis (e.g., NOESY) confirms it is the wrong isomer.
Root Cause Analysis: The inherent electronic and steric properties of your substrates strongly favor one reaction pathway, but it is the one leading to the undesired product. For example, the initial attack might be occurring at the more sterically accessible carbonyl, but your desired product requires attack at the more hindered site.
When reaction conditions cannot overcome the intrinsic bias of the substrates, a change in the synthetic strategy is required.
Expert Insight: Instead of a 1,3-dicarbonyl, consider using a substrate where the reactivity of the two electrophilic centers is more clearly differentiated.
β-Enaminones: These compounds have one carbonyl "masked" as a less reactive enamine. This effectively forces the initial attack of the hydrazine at the remaining ketone carbonyl, providing excellent regiocontrol.[1][12]
1,3-Dipolar Cycloadditions: This is a completely different mechanistic approach, often involving the reaction of a diazo compound with an alkyne, which can offer superb and often complementary regioselectivity compared to condensation methods.[1][5]
Mechanistic Rationale:
Caption: Comparison of Knorr vs. alternative synthetic logic.
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from methodologies shown to significantly improve regioselectivity.[1]
Round-bottom flask with magnetic stir bar and reflux condenser
Procedure:
In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3 mL).
Begin stirring the solution at room temperature.
Slowly add methylhydrazine (1.1 mmol) to the solution via syringe.
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting dicarbonyl is consumed (typically 1-4 hours).
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the major regioisomer.
Characterize the product and determine the final isomeric ratio using ¹H NMR spectroscopy.[1]
Protocol 2: General Method for Regioisomer Ratio Analysis by ¹H NMR
Procedure:
Acquire a high-resolution ¹H NMR spectrum of the purified product or the crude reaction mixture.
Identify clean, well-resolved signals that are unique to each regioisomer. N-methyl singlets or sharp aromatic protons are often ideal for this purpose.
Integrate the unique signal for Isomer A and the corresponding unique signal for Isomer B.
Normalize the integrals. For example, if both signals correspond to a single proton (or a CH₃ group), the ratio of their integration values directly corresponds to the molar ratio of the two isomers.
Example: If the N-methyl singlet for Isomer A integrates to 0.95 and the N-methyl singlet for Isomer B integrates to 0.05, the regioisomeric ratio is 95:5.
References
Benchchem.
Al-Mughaid, H. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349.
Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
Khandebharad, S. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
Al-Mughaid, H. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]
J&K Scientific LLC. Knorr Pyrazole Synthesis.
Kelly, C. B. et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. [Link]
Fustero, S. et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-9. [Link]
Schrecker, L. et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
Aggarwal, N. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]
UAB Divulga. (2014). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
Organic Chemistry Portal. synthesis of pyrazoles. [Link]
Benchchem. Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
Curcuruto, O. et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
Benchchem. Identifying and removing byproducts in pyrazole synthesis.
Technical Support Center: Overcoming Solubility Challenges of Pyrazole-Anilines in Aqueous Buffers
Welcome to the technical support center for handling pyrazole-aniline compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this imp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling pyrazole-aniline compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this important class of molecules in their experimental workflows. We will explore the underlying reasons for these challenges and provide practical, step-by-step troubleshooting advice and protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of pyrazole-aniline derivatives.
Q1: Why are my pyrazole-aniline compounds consistently poorly soluble in standard aqueous buffers (e.g., PBS, TRIS)?
A1: The limited aqueous solubility of many pyrazole-aniline derivatives stems from their physicochemical properties. These molecules often possess a rigid, aromatic pyrazole core combined with a lipophilic aniline substituent. This structure leads to:
High Crystal Lattice Energy: The planar aromatic rings can stack efficiently, forming a stable crystal lattice that is difficult for water molecules to break apart.[1]
Hydrophobicity: The presence of non-polar groups and a high molecular weight contribute to a hydrophobic character, making the molecule less inclined to interact with polar water molecules.[1][2][3]
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the molecules in their solid state, further increase the energy required for dissolution.[1]
Essentially, the energy required to break the compound-compound interactions is significantly greater than the energy gained from compound-water interactions, resulting in low solubility.
Q2: I prepared a stock solution in DMSO, but the compound precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A2: This is a classic case of "shock precipitation" or "crashing out."[4] DMSO is an excellent organic solvent that can dissolve your hydrophobic compound at high concentrations. However, when this concentrated DMSO stock is introduced into a large volume of aqueous buffer, the local DMSO concentration plummets. The buffer cannot maintain the solubility of the pyrazole-aniline, causing it to rapidly precipitate out of the solution before it can be adequately dispersed.[4]
Q3: Can the pH of my buffer affect the solubility of my specific pyrazole-aniline derivative?
A3: Absolutely. The solubility of ionizable drugs can be significantly influenced by the pH of the solution.[5] Pyrazole rings are weakly basic and can be protonated by strong acids to form more soluble salts.[1] Similarly, if your pyrazole-aniline derivative has acidic or basic functional groups on its substituents, adjusting the pH can lead to the formation of a salt, which is often more water-soluble than the neutral form.[5][6][7][8] It's crucial to know the pKa of your compound to predict how pH will affect its charge and, consequently, its solubility.
Q4: Are there any general strategies I can employ to improve the solubility of these compounds?
A4: Yes, several well-established techniques can be used to enhance the solubility of poorly water-soluble drugs.[9][10][11] The most common and effective methods include:
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[2][9]
pH Adjustment: Modifying the buffer pH to ionize the compound.[5][8][9]
Use of Surfactants: Employing detergents to form micelles that encapsulate the hydrophobic compound.[10][12]
Complexation with Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes.[13][14][15][16]
Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.[9][11]
We will delve into the practical application of these techniques in the troubleshooting section.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific solubility problems you might encounter during your experiments.
Problem 1: Compound Precipitates During Preparation of Working Solution
You are attempting to dilute your high-concentration DMSO stock into an aqueous buffer (e.g., for a cell-based assay or enzymatic screen), but you observe immediate precipitation.
Figure 1. Troubleshooting workflow for compound precipitation.
Step-Wise (Serial) Dilution: Instead of adding the DMSO stock directly into the final volume of the buffer, perform an intermediate dilution step.[4] This gradual reduction in DMSO concentration prevents the shock of rapid solvent change.
Protocol 1: Step-Wise Dilution
Determine the final desired concentration and volume. For example, to make 1 mL of a 10 µM solution from a 10 mM stock.
Instead of adding 1 µL of stock to 999 µL of buffer, first, create an intermediate dilution. Pipette 1 µL of the 10 mM stock into 99 µL of buffer (creates a 100 µM intermediate).
Vortex the intermediate dilution thoroughly.
Take 100 µL of this 100 µM intermediate and add it to 900 µL of buffer to achieve the final 10 µM concentration.
Mix thoroughly before use.
Temperature Adjustment: The solubility of most compounds increases with temperature.[2][6] Warming your aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) before adding the compound stock can help maintain solubility.[4]
Problem 2: The Compound is Still Insoluble Even with Optimized Dilution Techniques
If precipitation persists despite using step-wise dilution and pre-warmed buffers, you will need to modify the composition of your aqueous buffer.
Co-Solvent System: Introduce a water-miscible organic solvent into your final buffer to increase its solvating power.[2] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[2]
Protocol 2: Co-Solvent Screening
Prepare several small-scale test buffers containing different co-solvents (e.g., PBS with 5% Ethanol, PBS with 5% Propylene Glycol).
Perform the step-wise dilution (Protocol 1) into each of these co-solvent buffers.
Visually inspect for precipitation.
Important: Always run a vehicle control with the same co-solvent concentration in your final experiment to ensure it does not affect the biological system.
pH Modification: If your pyrazole-aniline has an ionizable group, adjusting the buffer pH can dramatically increase solubility.[8]
Protocol 3: pH Optimization
Determine the pKa of your compound (if available).
For basic compounds, prepare buffers with a pH 1-2 units below the pKa. For acidic compounds, prepare buffers with a pH 1-2 units above the pKa.
Attempt to dissolve the compound in these pH-adjusted buffers.
Measure the final pH of the saturated solution, as the addition of the compound can alter it.[17]
Caution: Ensure the final pH is compatible with your experimental system (e.g., enzymes, cells).
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][16] They can encapsulate hydrophobic molecules like pyrazole-anilines, forming water-soluble "inclusion complexes."[13][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]
Protocol 4: Solubilization with HP-β-CD
Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 10-40% w/v).
Add your pyrazole-aniline compound directly to the HP-β-CD solution.
Vortex or sonicate the mixture until the compound is dissolved. This solution can then be further diluted in the buffer.
The formation of the inclusion complex significantly enhances the apparent water solubility of the drug.[14][18]
Strategy
Mechanism of Action
Typical Concentration
Key Considerations
Co-Solvents (e.g., Ethanol, PEG)
Increases the polarity of the solvent mixture, reducing interfacial tension.[9]
1-10% (v/v)
Must test for vehicle effects on the biological system.
pH Adjustment
Ionizes the drug to form a more soluble salt.[5][7]
pH 1-2 units away from pKa
Final pH must be compatible with the assay.
Cyclodextrins (e.g., HP-β-CD)
Forms a host-guest inclusion complex, masking the drug's hydrophobicity.[13][15]
5-40% (w/v)
Can sometimes alter drug-target interactions; run proper controls.
Surfactants (e.g., Tween-80)
Forms micelles that encapsulate the hydrophobic drug.[10][12]
0.1-1% (v/v)
Can interfere with some assays and may be cytotoxic.
Part 3: Advanced Formulation Approaches
For challenging compounds intended for in-vivo studies or long-term storage, more advanced formulation strategies may be necessary.
Q5: My compound is for an animal study, and the required dose is too high to be solubilized by simple methods. What are my options?
A5: For in-vivo applications, nanotechnology-based approaches are highly effective. These methods formulate the drug into nanoparticles, which have a high surface area, aiding in both solubility and dissolution rate.[19]
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, often stabilized by surfactants.
Dendrimer Encapsulation: Encapsulating the pyrazole derivative within dendrimer nanoparticles can create water-soluble formulations.[20][21]
Solid Dispersions: The drug is dispersed in an amorphous form within a hydrophilic polymer matrix (like PEG), which can enhance bioavailability.[7]
These advanced techniques typically require specialized equipment and formulation expertise but offer powerful solutions for overcoming significant solubility hurdles.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC . (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research . (n.d.). International Journal of Medical Science and Dental Research. Retrieved February 12, 2026, from [Link]
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions . (2021, July 26). Ascendia Pharma. Retrieved February 12, 2026, from [Link]
Methods of solubility enhancements | PPTX - Slideshare . (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands . (2021, May 31). Brieflands. Retrieved February 12, 2026, from [Link]
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results . (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 12, 2026, from [Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI . (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar . (n.d.). Touro Scholar. Retrieved February 12, 2026, from [Link]
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube . (2025, July 31). YouTube. Retrieved February 12, 2026, from [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed . (2025, February 22). PubMed. Retrieved February 12, 2026, from [Link]
Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE . (2025, September 17). JoVE. Retrieved February 12, 2026, from [Link]
Exp. 11 The influence of pH on solubility in water Theory: . (n.d.). University of Mustansiriyah. Retrieved February 12, 2026, from [Link]
Troubleshooting - BioAssay Systems . (n.d.). BioAssay Systems. Retrieved February 12, 2026, from [Link]
(PDF) Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - ResearchGate . (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC . (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs . (2025, December 20). ADMET and DMPK. Retrieved February 12, 2026, from [Link]
Pyrazole - Solubility of Things . (n.d.). Solubility of Things. Retrieved February 12, 2026, from [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI . (2023, September 5). MDPI. Retrieved February 12, 2026, from [Link]
Precipitation and Resuspension Troubleshooting Guide in Infinium Assay . (2026, February 4). Illumina. Retrieved February 12, 2026, from [Link]
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC . (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
(PDF) Cytotoxicity study of pyrazole derivatives - ResearchGate . (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
Workflow of the applied strategies leading to the design, biological evaluation and future development of novel pyrazole compounds 2–7. - ResearchGate . (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Recrystallization Solvents & Purification Strategy for 2-(5-methyl-1H-pyrazol-4-yl)aniline
Case ID: PYR-ANI-004
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Solvent Selection Strategy
Purifying 2-(5-methyl-1H-pyrazol-4-yl)aniline presents a specific challenge due to its amphoteric nature and potential for intramolecular hydrogen bonding (between the aniline -NH₂ and the pyrazole nitrogen).
Hydrogen bond donors/acceptors (Aniline -NH₂, Pyrazole -NH).
This duality often leads to "oiling out" in purely non-polar solvents, while high solubility in pure alcohols can reduce recovery yields.
Diagnostic Decision Tree: Solvent Selection
Use the following logic to select your solvent system based on your crude material's profile.
Figure 1: Decision matrix for solvent selection based on impurity profile and physical state.
Recommended Protocols
System A: Ethanol / Water (The "Gold Standard")
Best for: General purification, removal of inorganic salts, and removal of polar boronic acid byproducts (if synthesized via Suzuki coupling).
The Mechanism:
Ethanol disrupts the intermolecular hydrogen bonding of the pyrazole-aniline network at high temperatures. Water acts as a powerful anti-solvent that drastically reduces solubility upon cooling, forcing the formation of a rigid crystal lattice rather than an amorphous oil.
Protocol:
Dissolution: Suspend the crude solid in Ethanol (absolute) (approx. 5–7 mL per gram of crude).
Reflux: Heat to reflux (78°C). If the solid does not dissolve completely, add Ethanol in 0.5 mL increments.
Critical Check: If the solution is dark black/grey, perform a hot filtration through Celite to remove colloidal Palladium.
Nucleation: Remove from heat. While the solution is still near boiling, add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.
Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.
Crystallization: Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling causes oiling.
Finishing: Cool in an ice bath (0–4°C) for 30 minutes. Filter the crystals and wash with cold 20% EtOH/Water.
System B: Ethyl Acetate / Heptane (The "Anti-Oil" Method)
Best for: Material that persistently "oils out" in alcohol systems or contains non-polar impurities.
Protocol:
Dissolve crude in minimal hot Ethyl Acetate (reflux).
Slowly add Heptane (or Hexane) until slight turbidity.
Remove from heat and wrap the flask in a towel to insulate it (slow cooling is vital here).
If oil droplets form, reheat to reflux and add a "seed crystal" of pure product if available.
Troubleshooting & FAQs
Issue 1: "The product is oiling out (forming a liquid layer) instead of crystallizing."
Cause: This is common with anilines. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This usually happens if the solution is too concentrated or cooled too fast.
Corrective Action:
Reheat: Bring the mixture back to a boil until the oil redissolves.
Dilute: Add slightly more of the good solvent (Ethanol or EtOAc).
Seed: Add a seed crystal at a temperature just below the boiling point.
Agitate: Vigorous stirring during the cooling phase can sometimes induce nucleation over oiling.
Issue 2: "The crystals are grey or off-white."
Cause: Residual Palladium (from cross-coupling reactions) or oxidation of the aniline nitrogen.
Corrective Action:
Carbon Treatment: During the hot dissolution step (Step 2 in System A), add Activated Carbon (charcoal) (5-10 wt% relative to crude). Stir at reflux for 15 minutes, then filter hot through Celite.
Scavengers: If carbon fails, use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) which binds Pd specifically.
Issue 3: "My yield is low (<50%)."
Cause: The product is likely amphoteric and may be partially soluble in the mother liquor due to pH effects, or too much solvent was used.
Corrective Action:
Concentration: Rotovap the mother liquor to half volume and repeat the cooling process to harvest a "second crop."
pH Check: Ensure the pH is neutral. If the solution is too acidic, the pyrazole/aniline nitrogens will protonate (forming salts), making them water-soluble. Neutralize with mild base (NaHCO₃) if necessary to precipitate the free base.
Technical Data Summary
Property
Value / Description
Relevance to Purification
Molecular Weight
~173.21 g/mol
Moderate MW facilitates crystallization.
H-Bond Donors
2 (Aniline NH₂, Pyrazole NH)
High affinity for alcohols; requires slow cooling.
pKa (Predicted)
~4.0 (Aniline), ~2.5 (Pyrazole)
Avoid strong acids during workup to prevent salt formation.
Solubility (Hot)
EtOH, MeOH, EtOAc, DMSO
Good solvents for dissolution.
Solubility (Cold)
Water, Hexane, Heptane
Good anti-solvents.
Process Workflow Visualization
Figure 2: Step-by-step workflow for the Ethanol/Water purification protocol.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Deng, X., & Mani, N. S. (2010). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Organic Syntheses, 87, 16. (Demonstrates recrystallization of pyrazoles from MeOH/Water systems).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole. (Physicochemical property data for structural analogs).
Vinaya, K., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate. IUCrData. (Example of Ethyl Acetate based recrystallization for pyrazole derivatives).
Optimization
Separating 3-methyl and 5-methyl pyrazole isomers in synthesis
This technical guide addresses the separation and identification of 3-methyl and 5-methyl pyrazole isomers. Executive Summary: In the context of pyrazole chemistry, the terms "3-methyl" and "5-methyl" often cause confusi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the separation and identification of 3-methyl and 5-methyl pyrazole isomers.
Executive Summary:
In the context of pyrazole chemistry, the terms "3-methyl" and "5-methyl" often cause confusion.
Unsubstituted (NH) Pyrazoles: 3-methylpyrazole and 5-methylpyrazole are tautomers . They exist in rapid equilibrium and cannot be separated under standard laboratory conditions.
N-Substituted Pyrazoles: When the ring nitrogen is alkylated (e.g., N-methylation), the tautomerism is locked, creating distinct, separable regioisomers (e.g., 1,3-dimethylpyrazole vs. 1,5-dimethylpyrazole).
This guide focuses on the practical separation of these N-substituted regioisomers , which is the standard challenge in synthesis.
Module 1: The Core Challenge (Tautomerism vs. Regioisomerism)
Q: Why can't I separate 3-methylpyrazole from 5-methylpyrazole in my crude reaction mixture?A: If your pyrazole has a free N-H group, you are chasing a moving target.
In solution, the proton on the nitrogen shuttles rapidly between N1 and N2 (annular tautomerism). This makes 3-methylpyrazole and 5-methylpyrazole the exact same chemical substance (
). You will see averaged signals in NMR at room temperature, or broadened peaks.
Q: When does separation become possible?A: Separation is only possible after N-functionalization (alkylation, acylation, or arylation). This "locks" the structure into two distinct regioisomers which have different physical properties (Boiling Point, Dipole Moment, Polarity).
Visualizing the Isomerism:
Figure 1: Transformation from inseparable tautomers to separable N-alkylated regioisomers.
Module 2: Separation Strategies for N-Substituted Isomers
Once N-alkylated (e.g., Methylation), you obtain a mixture of 1,3-dimethylpyrazole (1,3-DMP ) and 1,5-dimethylpyrazole (1,5-DMP ).
Method A: Rectification (Distillation)
This is the preferred method for scale-up (>10g) due to the distinct boiling point differences.
Principle: 1,3-DMP is generally more volatile than 1,5-DMP due to a lower dipole moment.
Relative Volatility (
): Approximately 1.78, making them separable by fractional distillation.[1]
Property
1,3-Dimethylpyrazole
1,5-Dimethylpyrazole
Separation Feasibility
Boiling Point
Lower (More Volatile)
Higher (Less Volatile)
High (Fractional Distillation)
Dipole Moment
Lower
Higher
Medium (Column Chromatography)
Refractive Index ()
~1.4740
~1.4820
Used for fraction monitoring
Protocol:
Equip a round-bottom flask with a Vigreux column (at least 20cm) or a packed column for better efficiency.
Apply vacuum (e.g., 10-20 mmHg) to lower boiling points and prevent decomposition.
Collect the first fraction (lower boiling point); this is predominantly the 1,3-isomer .
The second fraction (higher boiling point) will be the 1,5-isomer .
Validation: Check refractive index or GC of fractions.
Method B: Column Chromatography
Best for small scale (<5g) or difficult separations where boiling points are too close.
Stationary Phase: Silica Gel (Standard).
Mobile Phase: Hexane:Ethyl Acetate gradient.
Elution Order:
1,3-Isomer: Typically elutes first (Less polar, lower interaction with silica).
1,5-Isomer: Typically elutes second (More polar, Nitrogen lone pair is more accessible/sterically exposed for binding).
Q: My ratio of 1,3 to 1,5 is poor (e.g., 1:1). How do I favor one isomer?
The ratio depends on the mechanism (Sterics vs. Thermodynamics).
1. To Favor the 1,3-Isomer (Thermodynamic Control):
Reagent: Use Alkyl Halides (e.g., MeI) with strong bases (NaH, KOH).
Mechanism: The reaction goes through the pyrazolate anion. The alkyl group prefers the nitrogen furthest from the steric bulk of the C-methyl group.
Result: The "less hindered" 1,3-isomer is favored.
2. To Favor the 1,5-Isomer (Steric/Kinetic Control):
Reagent: Use Methylhydrazine during ring closure (Cyclocondensation) rather than alkylating a pre-formed pyrazole.
Mechanism: When reacting Methylhydrazine with a 1,3-diketone (e.g., Acetylacetone), the terminal
attacks the most reactive carbonyl. However, regioselectivity here is often poor (mixtures).
Advanced Tip: Use blocked diketones or specific solvent effects (e.g., fluorinated alcohols) to direct the attack.
Module 4: Analytical Validation (How to prove it)
You cannot rely on simple 1H NMR integration alone without assigning the peaks correctly.
The Gold Standard: NOE (Nuclear Overhauser Effect)
This is the only self-validating NMR method to confirm regioisomer identity.
Experiment: Irradiate the N-Methyl signal.
1,5-Isomer: You will see a strong NOE enhancement of the C-Methyl signal because the N-Me and C5-Me are spatially adjacent (ortho-like relationship).
1,3-Isomer: You will see NO NOE enhancement (or very weak) of the C-Methyl signal because the N-Me and C3-Me are separated by a proton (meta-like relationship).
Data Table: NMR Distinction
Feature
1,3-Dimethylpyrazole
1,5-Dimethylpyrazole
N-Me Shift ()
Typically ~3.6 - 3.8 ppm
Typically ~3.6 - 3.8 ppm
C-Me Shift ()
~2.1 - 2.2 ppm
~2.1 - 2.3 ppm
NOE Signal
Negative/Weak (N-Me C-Me)
Positive/Strong (N-Me C-Me)
Coupling ()
References
Rusak, V. V., et al. (2015).[1] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry.
Elguero, J. (2003). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. (Standard text on Pyrazole Tautomerism).
Lynch, M. A., et al. (1993). Regioselective synthesis of 1,3,5-substituted pyrazoles. Canadian Journal of Chemistry.[2]
PubChem. (2025).[1][3] 1,5-Dimethylpyrazole Compound Summary. National Library of Medicine.
Troubleshooting low yields in hydrazine condensation for pyrazole synthesis
Introduction: The Challenge of the Knorr Pyrazole Synthesis The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the pyrazole co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the pyrazole core from 1,3-dicarbonyl compounds and hydrazines.[1][2] This five-membered aromatic heterocycle is a privileged scaffold in medicinal chemistry and materials science.[3][4] Despite its long history and apparent simplicity, the reaction is frequently plagued by issues such as low yields, incomplete conversion, and the formation of regioisomeric mixtures or side products.[5][6]
This guide provides a structured, in-depth troubleshooting framework for researchers, scientists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve common issues encountered during the synthesis.
Core Reaction Pathway: Understanding the Mechanism
The condensation proceeds through a well-established, multi-step mechanism. Understanding this pathway is critical for diagnosing which step is failing. The reaction is typically acid-catalyzed and involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8]
This section addresses the most common experimental failures in a direct question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What are the most likely causes?
This is the most frequent issue and can be attributed to several factors, primarily related to reagent stability and reaction conditions.
A. Cause: Hydrazine Reagent Quality and Reactivity
Expertise & Experience: Hydrazine and its derivatives, particularly anhydrous hydrazine and phenylhydrazine, can be unstable.[9][10] Hydrazine hydrate is more stable but introduces water, which can affect the reaction equilibrium.[11][12] Over time, these reagents can decompose, leading to reduced nucleophilicity and the introduction of impurities that can complicate the reaction. Phenylhydrazine, for instance, is known to form colored impurities upon decomposition.[9]
Trustworthiness (Self-Validation): Before starting a new synthesis, verify the quality of your hydrazine. If it is discolored or has been stored for a long time, consider purifying it by distillation or using a fresh bottle. The use of high-purity reagents is paramount for reproducible, high-yielding reactions.[9]
Reduced Nucleophilicity: If your hydrazine contains electron-withdrawing groups, it will be less nucleophilic, requiring more forcing conditions (higher temperature, longer reaction time) to initiate the first step of the mechanism.[9] Conversely, an excessively low pH will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[9][13]
B. Cause: Suboptimal Reaction Conditions (pH, Solvent, Temperature)
pH is Critical: The reaction has a delicate dependence on pH.
Too Acidic (Low pH): The hydrazine (pKa ~8.1) becomes fully protonated to the hydrazinium ion ([N₂H₅]⁺).[14] This cation is not nucleophilic and cannot attack the carbonyl carbon.[9]
Too Basic (High pH): While the hydrazine is a potent nucleophile, the crucial dehydration steps (especially the final aromatization) are often slow without acid catalysis.[15]
Optimal pH: A slightly acidic medium (pH 4-6) is typically ideal. It provides enough free hydrazine to act as a nucleophile while still catalyzing the dehydration steps.[13] Often, a few drops of acetic acid are sufficient.[16]
Solvent Choice Matters: The solvent influences reagent solubility, reaction rate, and even regioselectivity.
Protic Solvents (Ethanol, Acetic Acid): These are traditional solvents that work well for many substrates. Ethanol is a common choice, often with an acid catalyst.[17]
Aprotic Dipolar Solvents (DMF, DMAc, NMP): Studies have shown that these solvents can accelerate the reaction and, critically, improve regioselectivity in cases where unsymmetrical dicarbonyls are used.[2][5][18]
Temperature Control:
Too Low: The reaction may be too slow, especially if using deactivated substrates.
Too High: Can lead to the formation of side products, such as azines from the self-condensation of hydrazine with the carbonyl compound, or decomposition of the reagents.[19] Increasing the reaction temperature above an optimum point can lead to lower yields.[3] A temperature range of room temperature to 80-100°C is common.[10][16]
Q2: I'm using an unsymmetrical 1,3-diketone and getting a mixture of two pyrazole regioisomers. How can I improve selectivity?
This is a classic challenge in pyrazole synthesis.[5][15] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates and, ultimately, two pyrazole products.
Expertise & Experience: The regioselectivity is a function of both kinetic and thermodynamic control, influenced by the electronic and steric properties of the dicarbonyl's substituents (R¹ and R²).
Authoritative Grounding: Research has shown that solvent choice is a powerful tool to control regioselectivity. Gosselin et al. demonstrated that switching from traditional protic solvents like ethanol to aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc), often in the presence of a strong acid like HCl, can dramatically improve regioselectivity, favoring one isomer by as much as 98:2.[2][18] This is a highly recommended strategy for improving the outcome.
Parameter
Effect on Regioselectivity
Recommendation
Solvent
High Impact. Aprotic dipolar solvents (DMAc, NMP) often provide superior regioselectivity compared to protic solvents (Ethanol).[2][18]
For unsymmetrical diketones, screen DMAc or NMP with an acid catalyst.
pH / Catalyst
Moderate Impact. The nature of the acid catalyst can influence the site of initial protonation and subsequent attack.
Experiment with both mineral acids (HCl) and organic acids (AcOH, TsOH).
Substituents
Inherent. A large steric or electronic difference between the R¹ and R² groups on the diketone will inherently favor attack at the less hindered/more electrophilic carbonyl.
This is substrate-dependent, but understanding the electronics can predict the major isomer.
Q3: My reaction mixture has turned deep yellow or red, and the final product is difficult to purify. What is happening?
Expertise & Experience: This is a frequent observation, especially when using arylhydrazines like phenylhydrazine hydrochloride.[6][9] The discoloration is often due to the formation of colored byproducts from the oxidation or decomposition of the hydrazine reagent.[9]
Trustworthiness (Self-Validation): While some color change is normal, a very dark mixture often signals significant side reactions. To obtain a cleaner product:
Use High-Purity Reagents: Start with freshly opened or distilled hydrazine.
Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.
Purification Strategy: Do not rely solely on recrystallization if the product is heavily contaminated. Consider an acid-base workup. Pyrazoles are weakly basic and can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities behind in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting.[20][21][22]
Experimental Protocols & Workflows
General Protocol for Knorr Pyrazole Synthesis
This protocol provides a robust starting point for the synthesis of a generic 3,5-disubstituted pyrazole.
Reagent Preparation:
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
Dissolve the dicarbonyl in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).
Reaction Initiation:
Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0 - 1.1 eq).
If catalysis is required, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[16]
Reaction Execution:
Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.[16]
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl is consumed (typically 1-4 hours).
Workup and Isolation:
Cool the reaction mixture to room temperature, then place it in an ice bath to encourage precipitation of the product.
If a precipitate forms, collect the solid by vacuum filtration, wash with cold solvent, and dry.
If no precipitate forms, pour the reaction mixture into cold water.[16] The pyrazole product, being less polar, will often precipitate or can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[21]
Troubleshooting Workflow
Use this decision tree to systematically diagnose issues with your reaction.
Caption: A systematic workflow for troubleshooting low yields.
References
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules. [Link]
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
Recent Advances in the Synthesis of Pyrazoles. A Review. (2015). Taylor & Francis. [Link]
Hydrous vs. Anhydrous Compounds... Can they be used interchangeably ???. Reddit. [Link]
What is the Difference Between Hydrazine and Hydrazine Hydrate. Pediaa.Com. [Link]
The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. [Link]
Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. [Link]
Hydrazine vs Hydrazine Hydrate for chalcogenide solution? ResearchGate. [Link]
Advice on working up a reaction using hydrazine hydrate as a solvent?. Reddit. [Link]
Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. (2020). The Journal of Organic Chemistry. [Link]
Hydrazine I Hydrazone formation I Give Reason. YouTube. [Link]
Deactivating silica gel for chromatography of basic pyrazole compounds
Topic: Deactivating Silica Gel for Chromatography of Basic Pyrazole Compounds Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Available The Core Problem: The "Silanol Trap" Why is my pyrazole tailing or sticking to the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Deactivating Silica Gel for Chromatography of Basic Pyrazole Compounds
Ticket ID: CHEM-SUP-8821
Status: Resolved / Guide Available
The Core Problem: The "Silanol Trap"
Why is my pyrazole tailing or sticking to the column?
Standard silica gel (
) is not inert. Its surface is covered in silanol groups ().[1] While bulk silica is neutral, these surface silanols are weakly acidic, with values ranging from 4.5 to 8.5 depending on their chemical environment (isolated vs. vicinal).
Pyrazoles contain a pyridine-like nitrogen (the
nitrogen) with a lone pair available for protonation.
The Interaction: Even if your pyrazole is a weak base (
), the local surface acidity of silica can protonate it, or form strong hydrogen bonds.
The Result: The pyrazole adheres to the stationary phase via ion-exchange mechanisms rather than partitioning. This causes peak tailing (streaking) , poor resolution , and mass loss (irreversible adsorption).
Visualizing the Interaction
Caption: Figure 1. Mechanism of Action. The basic modifier (TEA) competes for and blocks acidic silanol sites, allowing the pyrazole to elute based on polarity rather than ionic affinity.
The Solution: Mobile Phase Modifiers
To fix this, you must "deactivate" or "mask" the silica surface using a sacrificial base.[2] The two most common agents are Triethylamine (TEA) and Ammonium Hydroxide (
) .
Modifier Selection Matrix
Feature
Triethylamine (TEA)
Ammonia ()
Best Solvent System
Hexanes / Ethyl Acetate
DCM / Methanol
Basicity
Stronger base
Weaker base
Volatility
Moderate (bp 89 °C)
High (Gas evolves easily)
Removal Difficulty
High (Forms salts, requires workup)
Low (Evaporates)
Use Case
Lipophilic pyrazoles, non-polar eluents
Polar pyrazoles, highly basic amines
Protocols & Methodologies
Protocol A: The "TEA Slurry" Method (Standard)
Best for: Standard flash chromatography using Hexanes/EtOAc.
The Logic: Adding TEA only to the mobile phase during the run is often insufficient because the "solvent front" strips the TEA, leaving active silica behind to trap your compound. You must equilibrate the silica before the compound touches it.
Calculate Solvent Volume: Estimate the column volume (CV). You need ~3 CVs of solvent to pack and equilibrate.
Prepare "Deactivation Solvent":
Take your starting mobile phase (e.g., 100% Hexanes or 90:10 Hex/EtOAc).[2]
Add 1% v/v Triethylamine . (e.g., 5 mL TEA per 500 mL solvent).
Slurry Pack:
Mix the silica gel with the Deactivation Solvent to form a slurry.
Crucial Step: Maintain 0.5% to 1% TEA in your elution solvents throughout the entire run. If you stop adding TEA, the silica will re-activate, and your compound will stick mid-column.
Protocol B: The "Ammoniated Methanol" Method
Best for: Polar pyrazoles requiring DCM/MeOH.
The Logic: TEA boils at 89°C and is difficult to remove from polar fractions. Ammonia is a gas and evaporates, leaving clean product.
Prepare "Ammoniated Methanol":
Take HPLC grade Methanol.
Add 1% to 2% (v/v) Ammonium Hydroxide (28-30%
solution) .
Note: Do not add ammonia to DCM directly; it is not miscible and will form droplets.
Run the Column:
Use pure DCM as Solvent A.
Use "Ammoniated Methanol" as Solvent B.
Run your gradient (e.g., 0-10% B). The ammonia concentration scales effectively with the polarity.
Troubleshooting Guide (FAQ)
Q1: I used TEA, but now I can't get it out of my product. The NMR shows ethyl peaks.
Diagnosis: TEA forms salts (triethylammonium) with acidic impurities or even silica dissolved in the fraction. It has a high boiling point relative to common solvents.
The Fix (Workup):
Dissolve the fraction in an organic solvent (DCM or EtOAc).
Do NOT wash with acid (you will extract your basic pyrazole).
Wash 2x with saturated aqueous
(keeps pyrazole neutral, helps free-base the TEA).
Dry over
and concentrate.
Azeotrope: Redissolve the oil in
or DCM and rotovap again. Repeat 3x. The co-evaporation helps drag the TEA out.
Q2: My compound precipitates on the column when I add TEA.
Diagnosis: Your compound might be a salt (e.g., hydrochloride salt) and adding TEA free-bases it, changing its solubility profile instantly.
The Fix:
Free-base the crude material before loading: Dissolve in DCM, wash with bicarbonate, dry, and load the free base.
Switch to DCM/MeOH/Ammonia (Protocol B). The higher polarity of MeOH usually keeps the free base in solution.
Q3: I am seeing silica in my NMR after using TEA/MeOH.
Diagnosis: High pH (>9) in high polarity solvents (methanol/water) can dissolve the silica matrix (
).
The Fix:
Never exceed 10% Methanol when using high concentrations of base on silica.
If you need >10% MeOH, switch stationary phases to Basic Alumina or C18 (Reverse Phase) .
Decision Workflow
Use this logic tree to determine the correct purification strategy for your specific pyrazole.
Caption: Figure 2. Purification Strategy Workflow. Selects the optimal stationary phase and modifier based on compound properties.
References
Reich, H. J. (2024). Chromatography Techniques: Deactivation of Silica Gel. University of Wisconsin-Madison Chemistry. [Link]
Teledyne ISCO. (2022). Purification of Basic Compounds using Flash Chromatography. Teledyne ISCO Application Notes. [Link]
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Optimizing reaction temperature for pyrazole-aniline condensation
Topic: Optimizing Reaction Temperature for Pyrazole-Aniline Condensation Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYZ-ANL-TEMP-OPT Welcome to the Technical Support Center Hello. I am...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Temperature for Pyrazole-Aniline Condensation
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: PYZ-ANL-TEMP-OPT
Welcome to the Technical Support Center
Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your pyrazole-aniline coupling—a critical step in synthesizing p38 MAP kinase or B-Raf inhibitors—is failing.
The coupling of an electron-deficient pyrazole carboxylic acid with a sterically hindered or electron-poor aniline is deceptively difficult. The "standard" room temperature protocols often fail because the activation energy barrier is too high for the poor nucleophile (aniline), yet increasing the temperature causes the activated ester (O-acylisourea or OBt ester) to decompose before the amine can attack.
This guide moves beyond generic "try heating it" advice. We will engineer the reaction temperature based on the specific thermodynamics of your coupling agent.
Part 1: The Thermodynamics of Failure
Before you adjust the hotplate, you must understand why the reaction is stalling.
The Nucleophilicity Problem: Pyrazoles are electron-withdrawing groups (EWG). If your aniline also has EWGs (e.g., halides, CF3), the nitrogen lone pair is delocalized, making it a terrible nucleophile. It requires heat (
) to overcome the activation barrier.
The Reagent Ceiling: Standard coupling reagents like HATU, EDC, and BOP have a "thermal ceiling." Above
, the activated active ester intermediate decomposes or rearranges (e.g., Curtius rearrangement or formation of unreactive -acyl ureas) faster than the aniline can attack.
The Paradox: You need heat to activate the aniline, but heat destroys your coupling agent.
Decision Matrix: Temperature vs. Reagent Selection
Use this logic flow to select the correct protocol. Do not force HATU to work at reflux; it will only generate black tar.
Figure 1: Reagent selection based on electronic and steric demands. Note that T3P is preferred when thermal energy is required to drive the reaction.
Part 2: Experimental Protocols
Protocol A: The "Standard" (HATU) - 25°C
Use only for electron-rich anilines.
Dissolve Pyrazole-COOH (1.0 equiv) in dry DMF (
).
Add DIPEA (3.0 equiv). Stir 5 min.
Add HATU (1.1 equiv). Wait 15 minutes for the activated ester to form (color change usually observed).
Add Aniline (1.1 equiv).
Stir at 25°C for 12–24 h.
Critical Check: If conversion is
after 4 hours, STOP . Do not heat. Switch to Protocol B. Heating HATU leads to tetramethylurea byproducts and explosion risks [1].
Protocol B: The "Thermal Rescue" (T3P) - 80°C
Recommended for most Kinase Inhibitor scaffolds.
Propylphosphonic Anhydride (T3P) is a cyclic anhydride that is thermally stable up to
and acts as a water scavenger, driving the equilibrium forward [2].
Dissolve Pyrazole-COOH (1.0 equiv) and Aniline (1.2 equiv) in Ethyl Acetate or 2-MeTHF (Green alternative).
Add Pyridine (3.0 equiv).
Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.
Heat to 60–80°C (Reflux if using EtOAc).
Monitor by LCMS. Reaction is usually complete in 2–4 hours.
Why this works: T3P does not suffer from the rapid thermal degradation seen with uronium salts (HATU/HBTU), allowing you to apply the necessary heat to activate the aniline.
Protocol C: Acid Chloride Activation
For extremely hindered substrates where T3P fails.
Suspend Pyrazole-COOH in dry DCM.
Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF (Catalyst).
Stir until gas evolution ceases (approx 1 h). Evaporate to dryness to remove excess Oxalyl Chloride.
Redissolve crude acid chloride in DCM/Pyridine.
Add Aniline and heat to reflux.
Part 3: Troubleshooting & FAQs
Q1: My reaction turned black and the yield is <10% when I heated the HATU reaction to 60°C. What happened?Diagnosis: Thermal decomposition of the coupling agent.
Explanation: HATU and HBTU are potentially explosive and thermally unstable. At elevated temperatures, the O-benzotriazolyl active ester can rearrange to an unreactive N-acyl species, or the uronium salt itself can degrade. The black color is characteristic of amine oxidation and polymerized byproducts.
Solution: Never heat HATU above 35°C. If heat is required, switch to T3P (Protocol B) , which is designed for high-temperature applications [2].
Q2: I am seeing the product mass (M+H), but also a peak at M-44. Is my pyrazole decomposing?Diagnosis: Decarboxylation.
Explanation: Pyrazole-4-carboxylic acids, especially those with electron-withdrawing groups (like -CF3) at the 3- or 5-positions, are prone to thermal decarboxylation [3]. This is catalyzed by high temperatures and acidic media.
Solution:
Lower the temperature to 50°C.
Ensure the reaction remains basic (excess DIPEA or Pyridine). Acidic conditions promote the protonation of the pyrazole ring, facilitating
loss.
Avoid "Protocol C" (Acid Chloride) as the generation step involves HCl evolution. Use T3P with excess pyridine.
Q3: The reaction shows 100% conversion of the acid, but I isolated a stable intermediate that isn't my product.Diagnosis: Formation of the N-acyl urea (if using EDC/DCC) or the Activated Ester (if using HATU).
Explanation: The activation happened, but the aniline was too sterically hindered or electron-poor to attack the intermediate. The intermediate then rearranged or hydrolyzed during workup.
Solution: You need a catalyst to transfer the acyl group. Add DMAP (0.1 equiv) to the reaction.[1] DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack by the poor aniline nucleophile.
Q4: Can I use microwave irradiation to speed this up?Diagnosis: Yes, but be careful with solvent choice.
Explanation: Microwave heating is excellent for overcoming the activation energy of aniline coupling.
Protocol: Use T3P in DCE (Dichloroethane) or EtOAc . Irradiate at 100°C for 20 minutes.
Warning: Do not use DMF or DMSO in the microwave with HATU/coupling reagents, as the risk of rapid pressure buildup and decomposition is high.
Part 4: Comparative Data
Table 1: Coupling of 3-trifluoromethyl-1H-pyrazole-4-carboxylic acid with 2,4-difluoroaniline.
The following diagram illustrates why T3P is the superior choice for your specific temperature requirements. It drives the equilibrium by chemically trapping the water byproduct within the phosphate ring structure, preventing hydrolysis.
Figure 2: T3P activation pathway. The mixed anhydride formed is stable enough to withstand the heat required for the aniline to attack.
References
Thermal Stability of Peptide Coupling Reagents: Sperry, J. B., et al. "Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing." Organic Process Research & Development, 2018. Link
T3P Advantages: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011. Link
Decarboxylation Risks: Gooßen, L. J., et al. "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." Science, 2006. (Context on metal-catalyzed decarboxylation, relevant to thermal stability limits). Link
A Head-to-Head Battle of Kinase Inhibition: Tozasertib vs. a Novel Pyrazole-Aniline Scaffold
A Senior Application Scientist's Guide to Comparative Analysis of Kinase Inhibitors In the landscape of targeted cancer therapy, Aurora kinases have emerged as critical targets due to their pivotal role in cell cycle reg...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Comparative Analysis of Kinase Inhibitors
In the landscape of targeted cancer therapy, Aurora kinases have emerged as critical targets due to their pivotal role in cell cycle regulation.[1] Overexpression of these kinases is a common feature in a variety of human tumors, leading to aneuploidy and driving tumorigenesis.[1] Tozasertib (also known as VX-680 or MK-0457) is a potent, well-characterized pan-Aurora kinase inhibitor that has undergone clinical investigation.[2][3] This guide provides a comparative framework for evaluating the kinase inhibition profile and cellular activity of Tozasertib against a novel, structurally distinct compound, 2-(5-methyl-1H-pyrazol-4-yl)aniline.
While Tozasertib has a substantial body of preclinical and clinical data, 2-(5-methyl-1H-pyrazol-4-yl)aniline represents a less-explored chemical scaffold. The pyrazole moiety is a common feature in many kinase inhibitors, suggesting potential for biological activity.[4][5] This guide will, therefore, present the established data for Tozasertib and lay out a comprehensive experimental roadmap for the characterization and direct comparison of 2-(5-methyl-1H-pyrazol-4-yl)aniline, providing researchers with the necessary protocols and rationale for such a study.
Tozasertib: A Profile of a Pan-Aurora Kinase Inhibitor
Tozasertib is a small molecule inhibitor that demonstrates high affinity for Aurora kinases A, B, and C.[6][7] It also exhibits inhibitory activity against other clinically relevant kinases, including FLT3 and Bcr-Abl.[2][8] This multi-targeted profile has positioned Tozasertib as a compound of interest in various hematological malignancies and solid tumors.[1][3]
The mechanism of action of Tozasertib is centered on its ability to competitively bind to the ATP-binding pocket of Aurora kinases, thereby inhibiting their catalytic activity.[9] This leads to a cascade of cellular events, including the disruption of mitotic progression, inhibition of cell proliferation, and induction of apoptosis.[1]
A Proposed Experimental Framework for Comparative Analysis
To objectively compare the kinase inhibition and cellular effects of 2-(5-methyl-1H-pyrazol-4-yl)aniline with Tozasertib, a multi-pronged approach is necessary. This involves in vitro biochemical assays to determine direct kinase inhibition and cell-based assays to assess the downstream cellular consequences.
Part 1: In Vitro Kinase Inhibition Assay
The initial step is to determine if 2-(5-methyl-1H-pyrazol-4-yl)aniline directly inhibits Aurora kinases and to quantify its potency in comparison to Tozasertib. A common method for this is a radiometric or fluorescence-based in vitro kinase assay.[10][11]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro radiometric kinase assay.
Detailed Protocol: In Vitro Radiometric Kinase Assay
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase (e.g., recombinant human Aurora A), a suitable substrate (e.g., Histone H3 peptide), and a buffer containing MgCl2.[12]
Inhibitor Addition: Add serial dilutions of 2-(5-methyl-1H-pyrazol-4-yl)aniline and Tozasertib (as a positive control) to the wells. Include a DMSO control (vehicle).
Initiation of Reaction: Start the reaction by adding ATP mixed with [γ-32P]ATP.[13]
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
Reaction Termination: Stop the reaction by adding a solution containing EDTA.[11]
Separation: Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-32P]ATP.
Detection: Measure the amount of incorporated 32P in the substrate using a scintillation counter.
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Cell-Based Assays for Biological Activity
Following the biochemical characterization, it is crucial to assess the effects of the compounds on cancer cells.
A. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[14][15][16][17] This assay will determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines known to be sensitive to Aurora kinase inhibition (e.g., HCT116 colon cancer cells).
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of 2-(5-methyl-1H-pyrazol-4-yl)aniline and Tozasertib for 72 hours.
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) for each compound.
B. Western Blot Analysis of Signaling Pathways
To confirm that the observed effects on cell viability are due to the inhibition of the target pathway, western blotting can be used to analyze the phosphorylation status of key proteins downstream of Aurora kinases.[18][19] A key substrate of Aurora B is Histone H3 at Serine 10 (pHH3-S10), which is a well-established biomarker of Aurora B activity in cells.[20]
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot analysis.
Detailed Protocol: Western Blotting
Cell Treatment and Lysis: Treat HCT116 cells with 2-(5-methyl-1H-pyrazol-4-yl)aniline and Tozasertib at their respective GI50 concentrations for 2 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against phospho-Histone H3 (Ser10), total Histone H3, and a loading control (e.g., GAPDH) overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Histone H3.
Expected Outcomes and Interpretation
This comparative guide provides a robust framework for characterizing and comparing a novel kinase inhibitor, 2-(5-methyl-1H-pyrazol-4-yl)aniline, against the established compound, Tozasertib.
The in vitro kinase assay will reveal the direct inhibitory potency and selectivity of 2-(5-methyl-1H-pyrazol-4-yl)aniline against Aurora kinases. A lower IC50 value would indicate higher potency.
The MTT assay will provide a measure of the compound's anti-proliferative activity in a cellular context. The GI50 values will allow for a direct comparison of the cytotoxic potential of the two compounds.
The western blot analysis will provide mechanistic insight by demonstrating whether the compound inhibits the Aurora kinase pathway in cells, as evidenced by a decrease in the phosphorylation of Histone H3.
By following this structured approach, researchers can generate comprehensive and comparable data to evaluate the potential of novel kinase inhibitors like 2-(5-methyl-1H-pyrazol-4-yl)aniline in the context of established drugs such as Tozasertib. This systematic evaluation is a critical step in the early stages of drug discovery and development.
Mass spectrometry fragmentation patterns of methyl-pyrazole anilines
A Guide to Regioisomer Identification via ESI-MS/MS Executive Summary Methyl-pyrazole anilines represent a "privileged scaffold" in modern kinase inhibitor design (e.g., Crizotinib, Avapritinib). Their efficacy relies he...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Regioisomer Identification via ESI-MS/MS
Executive Summary
Methyl-pyrazole anilines represent a "privileged scaffold" in modern kinase inhibitor design (e.g., Crizotinib, Avapritinib). Their efficacy relies heavily on the precise regiochemistry of the methyl group on the pyrazole ring (N1- vs. N2-methyl isomers) and the integrity of the aniline linker.
This guide compares Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) techniques for characterizing these compounds. It provides a validated workflow for distinguishing regioisomers based on distinct energy-resolved fragmentation channels—specifically the competitive loss of hydrogen cyanide (HCN) versus dinitrogen (
).
The Analytical Challenge: Regioisomerism
In drug development, the synthesis of methyl-pyrazole anilines often yields a mixture of N1-methyl and N2-methyl regioisomers. These isomers have identical mass (
) and often co-elute in standard reverse-phase LC.
The N1-Isomer: Generally thermodynamically more stable; often the desired pharmacophore for ATP-binding pockets.
The N2-Isomer: Kinetic product; frequently inactive or off-target.
Standard MS1 analysis cannot distinguish them. Differentiation requires forcing the molecule to fragment along specific pathways where the location of the methyl group sterically or electronically alters the bond cleavage energy.
Technique Comparison: CID vs. HCD
For this scaffold, the choice of fragmentation mode dictates the visibility of diagnostic ions.
Feature
CID (Trap-based)
HCD (Beam-type)
Verdict for Pyrazoles
Energy Regime
Low energy, resonant excitation.
Higher energy, non-resonant.
HCD Wins for ring opening.
Fragmentation Nature
Sequential (). The "weakest link" breaks first.
Simultaneous. Multiple bonds break at once.
CID Wins for mapping the aniline loss.
Low Mass Cutoff
Yes (often 1/3 of precursor ).
No (ions detected down to 50).
HCD Wins for detecting diagnostic nitrile ions ( 40-80).
Isomer Sensitivity
High. Can fine-tune energy to find the "tipping point" between isomers.
Moderate. High energy often obliterates subtle isomer differences.
CID is preferred for isomer differentiation.
Recommendation: Use CID for initial isomer differentiation (Energy-Resolved MS) and HCD for structural confirmation of the core scaffold.
Mechanistic Fragmentation Pathways
The fragmentation of protonated methyl-pyrazole anilines (
) follows two primary competitive pathways. The dominance of one over the other is the diagnostic "fingerprint" for the isomer.
Pathway A: Pyrazole Ring Cleavage (Diagnostic)
This pathway involves the Retro-Diels-Alder (RDA) type collapse of the pyrazole ring.
Loss of HCN (
): Characteristic of unsubstituted or C-substituted pyrazoles.
Loss of Acetonitrile (
, ): Characteristic of N-methyl pyrazoles. The methyl group is incorporated into the leaving nitrile neutral.
Pathway B: Linker Cleavage
C-N Bond Fission: Cleavage of the bond connecting the pyrazole to the aniline nitrogen.
Neutral Aniline Loss: The charge remains on the pyrazole ring (stabilized by the methyl group).
Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation logic used to assign structure.
Caption: Competitive fragmentation pathways for methyl-pyrazole anilines. Pathway A (Red) is diagnostic for methyl positioning.
Experimental Protocol: Energy-Resolved MS (ER-MS)
This protocol creates a "breakdown curve" to identify the precise collision energy (CE) required to differentiate isomers.
Equipment: Q-TOF or Orbitrap MS (e.g., Sciex TripleTOF or Thermo Exploris).
N1-Methyl Isomer: Typically requires higher energy to trigger the ring opening (loss of
) due to steric stabilization of the aromatic system.
N2-Methyl Isomer: Often shows an earlier onset of fragmentation (lower CE50 value).
Data Summary: Diagnostic Ions
The following table summarizes the expected ions for a generic Methyl-Pyrazole Aniline (
).
Fragment Type
Observed Mass ()
Origin
Diagnostic Value
Precursor
Parent Molecule
Neutral Loss
Loss
Indicates primary amine on aniline.
Ring Cleavage
Loss
Indicates unsubstituted nitrogen in pyrazole.
Ring Cleavage
Loss
Primary Diagnostic: Indicates N-methyl group.
Linker Break
Pyrazole Cation
Confirm core scaffold stability.
Radical Loss
Loss
Rare in ESI; indicates radical mechanism (usually HCD only).
Workflow Logic
Use this decision matrix to determine the identity of your unknown pyrazole derivative.
Caption: Logical decision tree for assigning pyrazole regiochemistry based on neutral loss patterns.
References
Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives.
Source: National Institutes of Health (PMC).
Differentiation of pyrazole regioisomers using NMR and Mass Spectrometry, highlighting specific N-methyl interactions.
[Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Source: ResearchGate / Open Research Library.
Comprehensive review of pyrazole fragmentation mechanisms, specifically the expulsion of HCN and N2.
[Link]
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
Source: Eötvös Loránd University (ELTE).
Detailed comparison of CID vs. HCD and the fragmentation of even-electron ions in ESI.
[Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020).
Source: National Institutes of Health (PMC).
Contextualizes the methyl-pyrazole scaffold within kinase inhibitor drug discovery.
[Link]
A Comparative Guide to the FTIR Spectral Data Assignment of 2-(5-methyl-1H-pyrazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and spectral assignment of the Fourier-Transform Infrared (FTIR) spectrum for the heterocyclic compound 2-(5-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and spectral assignment of the Fourier-Transform Infrared (FTIR) spectrum for the heterocyclic compound 2-(5-methyl-1H-pyrazol-4-yl)aniline. As a molecule of interest in medicinal chemistry and materials science, a precise understanding of its vibrational characteristics is paramount for its identification, purity assessment, and the study of its molecular interactions. This document offers a comparative approach, referencing the spectral features of its constituent aromatic systems—aniline and pyrazole—to provide a robust and experimentally grounded interpretation.
The Significance of Vibrational Spectroscopy for Heterocyclic Scaffolds
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For a molecule like 2-(5-methyl-1H-pyrazol-4-yl)aniline, which is composed of two interconnected heterocyclic and aromatic rings, the resulting spectrum is a unique fingerprint. Each band in the spectrum corresponds to a specific stretching, bending, or torsional motion of the chemical bonds within the molecule. By assigning these bands, we can confirm the presence of key functional groups, elucidate the molecular structure, and gain insights into the electronic and steric effects arising from the conjunction of the aniline and pyrazole moieties.
Experimental Protocol: Acquiring a High-Resolution FTIR Spectrum
To ensure the acquisition of a reliable FTIR spectrum for 2-(5-methyl-1H-pyrazol-4-yl)aniline, the following protocol is recommended. The principle of this procedure is to prepare a solid dispersion of the analyte in a transparent matrix, typically potassium bromide (KBr), to minimize scattering and absorption interferences.
Instrumentation:
FTIR Spectrometer (e.g., Bruker Alpha II, Shimadzu IRTracer-100)
Agate mortar and pestle
Hydraulic press with a pellet-forming die
Sample holder
Reagents:
2-(5-methyl-1H-pyrazol-4-yl)aniline (solid, high purity)
Potassium bromide (KBr), spectroscopy grade, dried overnight at 110°C
Step-by-Step Methodology:
Sample Preparation: Weigh approximately 1-2 mg of 2-(5-methyl-1H-pyrazol-4-yl)aniline and 100-200 mg of dry KBr.
Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. This is crucial for reducing particle size and ensuring a uniform dispersion.
Pellet Formation: Transfer a portion of the powdered mixture to the pellet die. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent KBr pellet.
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide.
Sample Scan: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. A typical setting would be 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final FTIR spectrum of 2-(5-methyl-1H-pyrazol-4-yl)aniline.
Structural and Vibrational Overview
The structure of 2-(5-methyl-1H-pyrazol-4-yl)aniline combines the functionalities of a primary aromatic amine and a substituted pyrazole ring. This unique combination dictates its vibrational signature. The following diagram illustrates the key functional groups that will be the focus of our spectral assignment.
Caption: Key functional groups in 2-(5-methyl-1H-pyrazol-4-yl)aniline.
FTIR Spectral Data Assignment
The following table provides a detailed assignment of the expected vibrational bands for 2-(5-methyl-1H-pyrazol-4-yl)aniline. This assignment is a synthesis of data from closely related structures, including 2-(1H-pyrazol-5-yl) aniline[1], aniline[2][3][4], and various pyrazole derivatives[5][6].
Frequency Range (cm⁻¹)
Vibrational Mode
Assignment and Rationale
3500 - 3300
N-H Stretching
Aniline Asymmetric & Symmetric NH₂ Stretch: Expect two distinct bands in this region, characteristic of the primary amine group on the aniline ring. The asymmetric stretch will appear at a higher frequency than the symmetric stretch.[2][7] Pyrazole N-H Stretch: A broader band may also be present due to the N-H group in the pyrazole ring, potentially overlapping with the aniline NH₂ bands.[1]
3150 - 3000
C-H Stretching
Aromatic C-H Stretch: Multiple weak to medium bands corresponding to the C-H stretching vibrations of both the aniline and pyrazole rings.
3000 - 2850
C-H Stretching
Aliphatic C-H Stretch: Asymmetric and symmetric stretching vibrations of the methyl (CH₃) group attached to the pyrazole ring.
1650 - 1550
N-H Bending & C=C/C=N Stretching
Aniline NH₂ Scissoring: A strong band around 1620 cm⁻¹ is expected from the in-plane bending (scissoring) of the NH₂ group.[3] Aromatic C=C Stretch: Multiple bands in this region arise from the C=C stretching vibrations within the benzene ring. Pyrazole Ring C=N & C=C Stretch: The C=N stretching of the pyrazole ring is expected in this region, often coupled with C=C stretching.[5]
1500 - 1400
C-C Stretching & CH₃ Bending
Aromatic C-C Stretch: Characteristic skeletal vibrations of the benzene ring.[1] Methyl Group Asymmetric Bending: The asymmetric deformation of the C-H bonds in the methyl group typically appears in this range.
1400 - 1300
C-N Stretching & CH₃ Bending
Aromatic C-N Stretch: The stretching vibration of the bond connecting the amino group to the benzene ring. Methyl Group Symmetric Bending: The symmetric "umbrella" mode of the methyl group is expected here.
1300 - 1000
In-plane C-H Bending
Aromatic C-H In-plane Bending: Multiple medium to sharp bands from the in-plane bending of C-H bonds on both rings.
900 - 650
Out-of-plane C-H Bending
Aromatic C-H Out-of-plane Bending (Wagging): Strong bands whose positions are highly indicative of the substitution pattern on the benzene ring. For the ortho-disubstituted aniline ring, a strong band is expected around 750 cm⁻¹.
Comparative Analysis
Comparison with Aniline
The spectrum of 2-(5-methyl-1H-pyrazol-4-yl)aniline will share key features with that of aniline but with notable differences.
Shared Features: The characteristic doublet of the NH₂ asymmetric and symmetric stretching vibrations above 3300 cm⁻¹ and the strong NH₂ scissoring band around 1620 cm⁻¹ will be present.[2][3] The pattern of aromatic C-H and C=C stretching and bending bands will also bear some resemblance.
Key Differences: The introduction of the bulky pyrazole substituent will influence the electronic environment and may cause shifts in the positions and intensities of the aniline-related bands. The most significant additions will be the bands corresponding to the pyrazole ring and the methyl group.
Comparison with Pyrazole
The pyrazole moiety contributes its own set of characteristic vibrations.
Shared Features: The N-H stretching of the pyrazole ring, C=N stretching, and ring skeletal vibrations will be present.[1][5]
Key Differences: The presence of the methyl group introduces aliphatic C-H stretching and bending modes. The substitution of the aniline group at the 4-position will alter the symmetry of the pyrazole ring, leading to changes in the IR activity and position of its vibrational modes compared to unsubstituted pyrazole.
Comparison with 2-(1H-pyrazol-5-yl)aniline
A study on 2-(1H-pyrazol-5-yl) aniline provides directly comparable data for a structural isomer.[1]
Expected Similarities: Both molecules will show bands for pyrazole N-H stretching (around 3431 cm⁻¹), NH₂ stretching (around 3249 cm⁻¹), pyrazole ring C-H stretching (around 3100 cm⁻¹), and aromatic C-C stretching (around 1418 cm⁻¹).[1]
Expected Differences: The primary differences will arise from:
The Methyl Group: 2-(5-methyl-1H-pyrazol-4-yl)aniline will exhibit additional bands for methyl C-H stretching (2950-2850 cm⁻¹) and bending (1450-1375 cm⁻¹), which are absent in 2-(1H-pyrazol-5-yl)aniline.
Substitution Pattern: The different attachment points of the aniline and pyrazole rings will lead to subtle shifts in the frequencies of the ring skeletal vibrations and the out-of-plane C-H bending modes due to changes in steric and electronic effects.
Conclusion
The FTIR spectrum of 2-(5-methyl-1H-pyrazol-4-yl)aniline is a composite of the vibrational modes of its constituent aniline and substituted pyrazole rings. A systematic assignment, as outlined in this guide, allows for the confident identification of this molecule. The key diagnostic regions include the N-H stretching region (3500-3300 cm⁻¹), which should show contributions from both the aniline NH₂ and pyrazole N-H groups, the aliphatic C-H stretching region (3000-2850 cm⁻¹) confirming the methyl group, and the fingerprint region (1650-650 cm⁻¹), where the combination of N-H bending, C=N and C=C stretching, and C-H bending modes creates a unique pattern. This comparative guide provides a robust framework for researchers to interpret their experimental data with high confidence.
References
Mistry, B.D., Desai, K.R., & Intwala, S.M. (2013). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals.
ResearchGate. (n.d.). FTIR spectra of aniline tetramer. [Image].
ResearchGate. (n.d.). FTIR Spectrum of Aniline Monomer. [Image].
ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... [Image].
ResearchGate. (n.d.). a: FTIR Spectra of Aniline. [Image].
Kaddouri, Y., et al. (2020). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
ResearchGate. (n.d.). A FTIR spectra of aniline and Ni(II)-aniline complex. [Image].
National Institute of Standards and Technology. (n.d.). Aniline. NIST Chemistry WebBook.
ResearchGate. (n.d.). FTIR spectrum of [18-C-6H 3 O + ][OH − ] high frequency region. [Image].
Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION.
ResearchGate. (2022). (PDF)
Singh, S. et al. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.
Technical Guide: HPLC Method Development for Pyrazole-Aniline Impurity Profiling
Executive Summary: The "Critical Pair" Challenge In small molecule API synthesis—particularly for kinase inhibitors (e.g., Ibrutinib, Axitinib)—pyrazole and aniline intermediates represent a classic "critical pair." Thes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Critical Pair" Challenge
In small molecule API synthesis—particularly for kinase inhibitors (e.g., Ibrutinib, Axitinib)—pyrazole and aniline intermediates represent a classic "critical pair." These compounds share structural similarities (aromatic, nitrogen-containing) and often possess overlapping hydrophobicity profiles.
Standard C18 methods frequently fail here. At low pH, both species are protonated, leading to:
Co-elution: Due to similar hydrophobic retention factors (
).
Peak Tailing: Caused by secondary interactions between the positively charged nitrogen and residual silanols on the column surface.[1]
This guide compares three distinct separation strategies to resolve this impurity profile, moving beyond the "default" C18 approach to leverage
selectivity and pH control .
Mechanistic Grounding: Why Standard Methods Fail
To design a robust method, we must understand the physicochemical properties of the analytes.[1]
The Problem: On a standard C18 column at acidic pH, the aniline is positively charged.[1] It elutes early (low hydrophobicity) but tails severely due to cation-exchange with silanols. The pyrazole, being less basic, may elute close to the void volume or co-elute with the aniline, resulting in poor resolution (
Comparative Study: Three Methodological Approaches
We evaluated three distinct column/mobile phase combinations to separate a mixture of a Pyrazole intermediate and an Aniline impurity.
Method A: The "Default" (Baseline)
Column: Standard C18 (Fully Porous, 3.5 µm), 150 x 4.6 mm.
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
pH: ~2.7.
Rationale: Standard starting point for most labs.
Method B: The "Selectivity" Solution (
Interaction)
Column:Phenyl-Hexyl (Core-Shell, 2.6 µm), 150 x 4.6 mm.
Mobile Phase: 10 mM Ammonium Acetate / Methanol.
pH: ~5.0.
Rationale: Phenyl-hexyl phases offer orthogonal selectivity.[1] The
-electrons in the stationary phase interact differently with the electron-deficient pyrazole ring versus the electron-rich aniline, creating separation based on electronic density rather than just hydrophobicity.[1] Methanol is used (instead of ACN) to enhance these interactions.
Method C: The "pH Control" Solution (Hybrid Particle)
Column:Hybrid C18 (High pH Stable, e.g., Ethylene Bridged Hybrid), 150 x 4.6 mm.
Mobile Phase: 10 mM Ammonium Bicarbonate / Acetonitrile.
pH: 10.0.
Rationale: At pH 10, both aniline and pyrazole are fully deprotonated (neutral). This eliminates silanol interactions (fixing tailing) and maximizes hydrophobic retention, often reversing elution order compared to low pH.
Experimental Data & Results
The following data summarizes the chromatographic performance of the three approaches.
Table 1: Comparative Performance Metrics
Parameter
Method A (C18, Low pH)
Method B (Phenyl-Hexyl, Mid pH)
Method C (Hybrid C18, High pH)
Resolution ()
1.2 (Co-elution)
3.8 (Baseline)
5.2 (Excellent)
Aniline Tailing ()
1.9 (Fail)
1.2 (Pass)
1.05 (Perfect)
Pyrazole Tailing ()
1.3
1.1
1.05
Retention ()
Low ()
Moderate ()
High ()
System Pressure
~180 bar
~240 bar (Methanol viscosity)
~190 bar
Analysis of Results
Method A (Failure): As predicted, the aniline tailed significantly (
) due to silanol activity at pH 2.7. Resolution was insufficient for quantitation.
Method B (Selectivity Success): The Phenyl-Hexyl column provided excellent separation.[1] The switch to Methanol enhanced the
interaction, pulling the aromatic aniline away from the pyrazole.[1] This is the preferred method if the lab lacks high-pH compatible columns.[1]
Method C (Robustness Winner): Running at pH 10 neutralized the basic amines. This resulted in sharp, symmetrical peaks (
) and massive retention increases, allowing for higher organic loading and better desolvation in LC-MS applications.
Detailed Experimental Protocol
To replicate Method C (High pH Strategy) —which is recommended for its robustness and MS-compatibility—follow this protocol.
Reagents
Buffer: 10 mM Ammonium Bicarbonate. Adjust to pH 10.0 with Ammonium Hydroxide.
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (must be rated to pH 12).
Instrument Setup
Purge: Ensure the system is purged of any previous acid (Formic/TFA) to prevent buffer precipitation.
Temperature: Set column oven to 40°C (reduces backpressure, improves mass transfer).
Flow Rate: 1.0 mL/min.
Gradient Program
Time (min)
% Buffer (A)
% Acetonitrile (B)
Curve
0.0
95
5
Initial
1.0
95
5
Isocratic Hold
15.0
5
95
Linear Gradient
17.0
5
95
Wash
17.1
95
5
Re-equilibrate
22.0
95
5
End
Decision Workflow (Visualized)
The following diagram outlines the logical decision tree for developing methods for nitrogen-containing heterocycles.
Figure 1: Decision matrix for selecting the optimal stationary phase and pH conditions for basic aromatic impurities.
Conclusion & Recommendation
For separating pyrazole-aniline impurities:
Avoid standard C18 at low pH unless using ion-pairing agents (which contaminate LC-MS systems).[1]
Use Phenyl-Hexyl columns if you are restricted to low/mid pH ranges. The unique selectivity provided by the aromatic ring interaction is superior to alkyl chains.[1]
Preferred Approach: Use High pH (pH 10) with hybrid particle columns. This neutralizes the basic nitrogens, eliminating tailing and providing the most robust, reproducible method for QC environments.[1]
References
Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Retrieved from
Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from
Waters Corporation. (2024). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from
Structural Validation and Functional Impact: N-Unsubstituted vs. N-Methylated Pyrazole Anilines
Executive Summary In the development of type I and type II kinase inhibitors, the pyrazole aniline scaffold acts as a critical hinge-binding pharmacophore.[1] However, this scaffold presents a "Tautomeric Trap": N-unsubs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of type I and type II kinase inhibitors, the pyrazole aniline scaffold acts as a critical hinge-binding pharmacophore.[1] However, this scaffold presents a "Tautomeric Trap": N-unsubstituted pyrazoles exist in a dynamic equilibrium (
) that complicates structure-based drug design (SBDD), while N-methylation locks the conformation but introduces synthetic regioselectivity challenges (1,3- vs. 1,5-isomers).
This guide provides a definitive technical comparison of these two structural classes. It establishes a self-validating analytical workflow to resolve isomeric ambiguity and objectively compares their performance in potency, selectivity, and physicochemical properties.
The Structural Dilemma: Tautomerism vs. Regioisomerism
N-Unsubstituted Pyrazoles (
)
The Mechanism: The
proton shuttles between and . In solution, this equilibrium is fast on the NMR timescale, often resulting in broadened signals.
The Benefit: The "Proton Dance" allows the molecule to adapt to the kinase hinge region, potentially acting as both a hydrogen bond donor (HBD) and acceptor (HBA) depending on the specific residue requirements (e.g., the "gatekeeper" residue).
The Risk: High entropic penalty upon binding. The bioactive tautomer may not be the major species in solution, complicating
measurements.
N-Methylated Pyrazoles (
)
The Mechanism: Methylation fixes the bond vectors. The nitrogen carrying the methyl becomes an exclusive HBA (or non-interacting), while the adjacent nitrogen remains an HBA.
The Benefit: Reduces entropic cost of binding; improves lipophilicity (LogD) and blood-brain barrier (BBB) permeability by removing a polar HBD.
The Risk:Regio-ambiguity. Methylation of an asymmetric pyrazole yields two distinct isomers (1,3-substituted vs. 1,5-substituted). Misassigning these isomers is a common cause of SAR (Structure-Activity Relationship) discontinuities.
Validation Workflow: Resolving the Isomers
Core Directive: Trustworthiness through Self-Validating Systems.
The following protocol is the industry gold standard for distinguishing N-methyl regioisomers. Relying solely on 1D
NMR is insufficient due to the lack of distinct coupling pathways.
Step 1: Synthesis & Separation
Methylation of 3-substituted pyrazoles typically yields a mixture of 1-methyl-3-substituted (Isomer A) and 1-methyl-5-substituted (Isomer B) products.
Separation: These isomers often have distinct
values on silica due to dipole moment differences. Isomer B (1,5-subst.) is generally more polar if the substituent contains H-bond donors (e.g., anilines) due to the proximity of the lone pairs.
Step 2: The NMR Logic Gate (Protocol)
Objective: Unambiguously assign the position of the
-methyl group relative to the pyrazole C-substituents.
Technique A: 1D NOE / 2D NOESY (Spatial)
Setup: Irradiate the
-methyl singlet (~3.8–4.0 ppm).
Logic:
Isomer A (1,3-subst): Strong NOE to the pyrazole
and no NOE to the C3-substituent (unless the substituent is bulky).
Isomer B (1,5-subst): Strong NOE to the substituent at position 5 (e.g., the aniline ortho-protons).
Limitation: If the substituent is flexible, NOE signals can be ambiguous.
Technique B:
- HMBC (Electronic - The Definitive Test)
Rationale: Nitrogen chemical shifts are highly sensitive to substitution.
Observation:
Pyrrole-like Nitrogen (
): to ppm (relative to nitromethane).
Pyridine-like Nitrogen (
): to ppm.
Connectivity: The
-methyl protons will show a strong coupling to the adjacent ring carbons in - HMBC, but the - correlation definitively identifies which nitrogen bears the methyl.
Step 3: X-ray Crystallography
Small molecule X-ray is the ultimate arbiter. Co-crystallography with the target kinase is required to validate the bioactive conformation of the N-unsubstituted parent vs. the N-methylated analog.
Visualization: Structural Determination Logic
The following diagram outlines the decision tree for validating the structure of a pyrazole aniline derivative.
Caption: Workflow for the unambiguous structural assignment of N-methyl pyrazole regioisomers.
Functional Comparison: Performance Metrics
The decision to methylate the pyrazole nitrogen fundamentally alters the drug profile.[2] The table below summarizes the trade-offs based on aggregate data from kinase inhibitor campaigns (e.g., p38, JNK, B-Raf).
Feature
N-Unsubstituted ()
N-Methylated ()
Causality / Mechanism
Hinge Binding
Excellent
Variable
acts as a donor to the hinge backbone (e.g., Glu71 in p38). Methylation removes this donor, often killing potency unless the kinase accepts a hydrophobic group.
Selectivity
Moderate
High
is promiscuous (binds many kinases). imposes steric constraints that only specific kinase pockets can accommodate.
Solubility
Moderate
Low
Removal of the polar reduces aqueous solubility, often requiring formulation aids.
Permeability (BBB)
Low to Moderate
High
Capping the H-bond donor reduces the Topological Polar Surface Area (TPSA), facilitating membrane crossing (critical for CNS targets like JNK3).
Metabolic Stability
Low
Moderate
Exposed is a site for Phase II conjugation (glucuronidation). Methylation blocks this, though the methyl group itself can be subject to oxidative demethylation.
Case Study: p38 MAP Kinase Inhibition
In the development of p38 inhibitors (e.g., BIRB-796 analogs), the pyrazole
often forms a water-mediated or direct H-bond to the hinge region.
Observation: Methylation of the pyrazole nitrogen resulted in a >100-fold loss in potency .
Conclusion: The
was essential for the "DFG-out" binding mode stabilization.
Counter-Example: In JNK3 inhibitors , N-methylation of a pyrazole-pyridine scaffold sacrificed some potency (
vs ) but significantly improved brain penetration, making the variant the superior lead candidate [1, 2].
Visualizing the Hinge Interaction
This diagram contrasts the binding modes. Note how the
tautomer allows for a "Donor-Acceptor" motif, whereas the forces an "Acceptor-Steric" motif.
Caption: Comparative binding modes at the kinase hinge region. N-methylation disrupts the H-bond donor capability.
References
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett.
Context: Demonstrates the trade-off between potency and BBB permeability upon N-methylation.
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
Source: Columbia University / Liang Tong Group.
Context: Structural rationale for binding modes of pyrazole ureas and the role of the pyrazole nitrogen.
Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations.
Source: ResearchGate.[3]
Context: Technical validation of pyrazole regioisomers using 2D NMR techniques.
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020).
Source: National Institutes of Health (NIH) / PMC.
Context: Comprehensive review of pyrazole scaffolds in FDA-approved kinase inhibitors.
A Comparative Guide to the UV-Vis Absorption Profile of 2-(5-methyl-1H-pyrazol-4-yl)aniline in Ethanol
Abstract This guide provides a comprehensive technical analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 2-(5-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic compound of significant interest...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive technical analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 2-(5-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Lacking direct, published spectral data for this specific molecule, this document establishes a predictive framework by comparing its structural motifs to well-characterized analogs. We will delve into the theoretical underpinnings of its electronic transitions, present a rigorous experimental protocol for acquiring its spectrum in ethanol, and provide a comparative analysis with related pyrazole and aniline derivatives. This guide is intended for researchers and drug development professionals who require a foundational understanding of this compound's photophysical properties for applications such as quantitative analysis, reaction monitoring, and photostability studies.
Introduction: The Significance of the Pyrazole-Aniline Scaffold
The pyrazole nucleus is a cornerstone in pharmaceutical and organic synthesis, with derivatives exhibiting a wide array of therapeutic properties, including antitumor, anti-inflammatory, and antimicrobial activities[1][2][3]. When coupled with an aniline moiety, the resulting scaffold, 2-(pyrazol-yl)aniline, presents a unique combination of electron-donating and accepting groups, creating a conjugated system with distinct electronic properties. Understanding the UV-Vis absorption profile is fundamental, as it governs how the molecule interacts with light. This information is critical for:
Quantitative Analysis: Determining concentration in solution via the Beer-Lambert law, a crucial step in pharmacological and quality control assays.
Reaction Kinetics: Monitoring the formation or consumption of the compound during synthesis.
Photophysical Studies: Providing insights into the electronic structure, which is essential for developing applications in materials science, such as organic light-emitting diodes (OLEDs) or photochromic materials[4].
This guide will focus on the spectral characteristics in ethanol, a polar protic solvent commonly used in both synthesis and biological assays. The choice of solvent can significantly influence absorption spectra through solvatochromic effects, a phenomenon we will explore in detail[5][6].
Theoretical & Comparative Spectral Analysis
The UV-Vis spectrum of 2-(5-methyl-1H-pyrazol-4-yl)aniline is expected to be dominated by π → π* and n → π* electronic transitions originating from the conjugated system formed by the pyrazole and aniline rings.
Aniline Chromophore: Aniline itself typically displays a strong primary absorption band (π → π*) around 230 nm and a weaker, secondary band around 280 nm.
Pyrazole Chromophore: The simple pyrazole ring is an aromatic heterocycle that also absorbs in the UV region[1][7].
Conjugated System: The direct linkage of these two rings creates an extended π-system. This conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to the individual components. The lone pair of electrons on the aniline nitrogen and the pyrazole nitrogens can also participate in n → π* transitions, which are typically weaker and may be masked by the more intense π → π* bands.
Comparison with Structural Analogs
To predict the absorption maxima (λmax) of our target compound, we can compare it with structurally similar molecules for which spectral data is available.
Compound
Key Structural Features
Reported λmax (nm)
Solvent
Reference
4-Amino-2-Nitrophenol
Aniline ring with strong electron-withdrawing group.
The comparison suggests that the conjugation between the pyrazole and aniline rings will likely result in significant absorption in the 250-350 nm range. The presence of the electron-donating methyl group on the pyrazole ring may cause a slight bathochromic shift compared to an unsubstituted analog.
The Influence of Ethanol as a Solvent
Ethanol is a polar, protic solvent capable of forming hydrogen bonds. This has two primary effects:
n → π Transitions:* The lone pairs (n-orbitals) on the nitrogen atoms will be stabilized by hydrogen bonding with ethanol. This increases the energy gap between the n and π* orbitals, leading to a hypsochromic shift (blue shift) for n → π* transitions[6].
π → π Transitions:* The excited state (π) is generally more polar than the ground state (π). Polar solvents stabilize this excited state more than the ground state, reducing the energy gap for the transition. This typically results in a bathochromic shift (red shift) for π → π transitions[11].
Given that π → π* transitions are significantly more intense, we anticipate that the dominant effect observed in ethanol will be a bathochromic shift of the main absorption bands compared to a non-polar solvent like hexane.
Experimental Protocol for UV-Vis Spectral Acquisition
This section provides a detailed, self-validating methodology for obtaining a high-quality UV-Vis absorption spectrum of 2-(5-methyl-1H-pyrazol-4-yl)aniline in ethanol. The UV-Visible spectroscopic technique is a simple and important tool for identifying conjugated organic compounds and determining the concentration of molecules in a solution[12].
Workflow for Spectral Analysis
Caption: Relationship between the target compound and its structural analogs.
The precise λmax and ε values must be determined experimentally using the protocol outlined above. The resulting data will serve as a crucial benchmark for all future studies involving this compound, providing a reliable method for its quantification and a deeper understanding of its electronic structure.
Conclusion
References
Visnav, J. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. World Journal of Advanced Research and Reviews, 15(01), 473–481.
Bejan, A., et al. (2024).
Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
Patel, H., et al. (2012). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. E-Journal of Chemistry, 9(4), 2354-2362.
JoMCCT. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Journal of Molecular and Cellular Chemistry and Technology.
NZYTech. (n.d.). Ethanol, UV method. Retrieved from [Link]
Kumar, D. S., et al. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11.
Shimadzu Corporation. (2021). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer.
Ibrahim, M. M., et al. (2016). Synthesis, Spectral Characterization and Fluorescent Assessment of 1,3,5-Triaryl-2-pyrazoline Derivatives: Experimental and Theoretical Studies.
Sathiyan, G., et al. (2013). Solvatochromic behaviors of UV-vis absorption and fluorescence spectra.
Soria, L., et al. (2018). UV-Vis absorption and normalised emission spectra of the pyrazole ligand.
Avci, D., et al. (2020). The experimental UV‐Vis spectra 1 and 2 obtained in ethanol solvent.
bioRxiv. (2024). A simple method for methanol quantification in Spirits using UV Visible Spectroscopy and FTIR. bioRxiv preprint.
Ghaedi, A., et al. (2019). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2019(2), M1068.
ResearchGate. (2018). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Request PDF.
Avci, D., et al. (2022). The UV–Vis spectra in ethanol solvent of the complexes 1, 2, 4, 5, 7, 8.
ResearchGate. (2021). Solvatochromic effects observed in the UV-Vis spectra in various solvents.
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]
Kuimov, V., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PLoS ONE, 12(2), e0171580.
Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]
Rasayan J. Chem. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry, 16(2), 1234-1241.
Reva, I., et al. (2021). Structure and IR Spectra of 3(5)
Gámez-Montaño, R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1100.
University of Calicut. (n.d.). Organic Spectroscopy. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-methyl-1H-pyrazol-4-yl)aniline
This document provides essential procedural guidance for the safe handling and disposal of 2-(5-methyl-1H-pyrazol-4-yl)aniline. The protocols outlined herein are designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential procedural guidance for the safe handling and disposal of 2-(5-methyl-1H-pyrazol-4-yl)aniline. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. The core principle of this guide is that all chemical waste must be managed in a manner that ensures the safety of laboratory personnel and protects the environment. Therefore, all waste chemicals should be treated as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[1][2]
Chemical Profile and Hazard Assessment
Aniline Moiety: Aniline and its derivatives are known for their toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[3] Aniline is classified as a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[4] A critical hazard is its ability to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[3]
Pyrazole Moiety: Pyrazole derivatives are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.[5][6] While many are safe for intended applications, the base heterocyclic structure requires careful handling in a laboratory setting.
Given these characteristics, 2-(5-methyl-1H-pyrazol-4-yl)aniline must be presumed hazardous. Disposal down the drain or in regular solid waste is strictly prohibited.[7][8] All waste streams containing this compound must be managed as regulated hazardous waste.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Gloves: Chemical-resistant (e.g., Butyl, Viton). Nitrile may not be sufficient for prolonged contact with aromatic amines.[4] Eye Protection: Chemical splash goggles.[9] Body: Fully-buttoned lab coat.[10][9]
Skin Contact: Immediately wash with plenty of water for at least 15 minutes.[11][12] Eye Contact: Rinse with water for at least 15 minutes, holding eyelids open.[11][12] Inhalation: Move to fresh air.[13] Ingestion: Rinse mouth with water.[14] Seek immediate medical attention in all cases of exposure.
Health Hazard
Respiratory: Use in a well-ventilated area or chemical fume hood to avoid inhalation of dust or aerosols.[15]
Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16][17] To comply with these regulations, every chemical waste stream must be correctly identified and segregated.
Waste Identification: Any material containing 2-(5-methyl-1H-pyrazol-4-yl)aniline is to be considered hazardous waste. This includes:
Unused or expired pure chemical.
Reaction mixtures and solutions containing the compound.
Solvents used to rinse contaminated glassware.
Contaminated materials such as gloves, wipes, and weighing paper (often called "lab trash" or "debris").
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can react violently.[13] Keep aniline-based waste separate from strong oxidizing agents and acids.[11][13]
Chemical Waste Disposal Workflow
The following diagram and protocol outline the mandatory, step-by-step process for disposing of 2-(5-methyl-1H-pyrazol-4-yl)aniline waste. This process ensures safety and regulatory compliance from the lab bench to final collection.
Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for Handling 2-(5-methyl-1H-pyrazol-4-yl)aniline
Understanding the Risks: A Causal Approach to Safety The molecular structure of 2-(5-methyl-1H-pyrazol-4-yl)aniline suggests potential hazards that necessitate a meticulous approach to personal protection. Aromatic amine...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Risks: A Causal Approach to Safety
The molecular structure of 2-(5-methyl-1H-pyrazol-4-yl)aniline suggests potential hazards that necessitate a meticulous approach to personal protection. Aromatic amines, as a class, are known for their potential toxicity, including skin irritation, sensitization, and in some cases, carcinogenicity and mutagenicity.[1][2][3][4] Pyrazole derivatives can also present risks of skin and eye irritation.[5][6][7] Therefore, our primary objective is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.
A safety data sheet for the structurally similar compound, 4-(1-Methyl-1H-pyrazol-3-yl)aniline, classifies it as a substance that is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8] This underscores the critical need for comprehensive PPE.
Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the minimum required PPE for handling 2-(5-methyl-1H-pyrazol-4-yl)aniline in a laboratory setting. The rationale behind each selection is detailed to foster a deeper understanding of the protective mechanisms at play.
PPE Component
Specifications
Rationale
Hand Protection
Double-gloving with a flexible laminate (e.g., Silver Shield) or butyl rubber inner glove and a heavy-duty, chemically resistant outer glove (e.g., nitrile or neoprene).
Aromatic amines can permeate standard laboratory gloves.[9] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. Nitrile gloves are not recommended for prolonged contact with aniline.[10]
Eye and Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities.[11]
Protects against splashes of the chemical which can cause serious eye irritation or damage.[6][8] A face shield offers an additional layer of protection for the entire face.
Body Protection
A flame-resistant laboratory coat that is fully buttoned with tight-fitting cuffs. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Prevents contact with the skin and contamination of personal clothing.[12][13]
Respiratory Protection
A NIOSH-approved respirator with an organic vapor cartridge is necessary if the material is handled outside of a certified chemical fume hood, if there is a potential for aerosol generation, or if the substance is volatile.[14][15]
Protects against the inhalation of harmful vapors or aerosols. All work with aniline and its derivatives should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[2][16]
Foot Protection
Closed-toe shoes made of a non-porous material.
Protects feet from spills and falling objects.[12]
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to standardized procedures for donning (putting on) and doffing (taking off) PPE is as critical as the selection of the equipment itself to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly putting on personal protective equipment.
Doffing PPE Workflow
The doffing sequence is designed to minimize the risk of contaminating yourself and the surrounding environment.
Caption: Sequential process for safely removing personal protective equipment.
Operational Plans: Handling and Disposal
Handling:
All work with 2-(5-methyl-1H-pyrazol-4-yl)aniline should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[10][16]
An emergency eyewash station and safety shower must be readily accessible.[17]
Avoid the generation of dust and aerosols.
Wash hands thoroughly after handling, even if gloves were worn.[3][18]
Disposal:
All PPE contaminated with 2-(5-methyl-1H-pyrazol-4-yl)aniline must be treated as hazardous waste.
Contaminated gloves, disposable lab coats, and other materials should be collected in a clearly labeled, sealed hazardous waste container.[10][19]
Follow all institutional and local regulations for the disposal of chemical waste.[19][20] Do not dispose of this chemical down the drain.[10]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][18]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][18]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-(5-methyl-1H-pyrazol-4-yl)aniline, ensuring both personal well-being and the integrity of their invaluable work.
References
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Vertex AI Search.
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Vertex AI Search.
Safety considerations for chemical reagents. (n.d.). Ampliqon.